Ac-DMQD-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJTAOSTJMQCI-TUFLPTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ac-DMQD-AMC for Caspase-3 Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) and its application in the sensitive detection of caspase-3 activity, a key biomarker for apoptosis. While this compound is a specific substrate for caspase-3, much of the foundational research and standardized protocols have been developed using the closely related and more extensively documented substrate, Ac-DEVD-AMC. Therefore, where specific quantitative data for this compound is not available, this guide will refer to the well-established parameters of Ac-DEVD-AMC as a reliable proxy.
Introduction to Caspase-3 and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1]
Caspase-3 is a critical executioner caspase in the apoptotic pathway.[2] Its activation can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[3] Once activated, caspase-3 cleaves a wide array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4]
The Principle of Fluorogenic Caspase-3 Assays
The measurement of caspase-3 activity is a reliable method for quantifying apoptosis. Fluorogenic assays provide a sensitive and continuous method for this measurement. These assays utilize a synthetic peptide substrate that mimics the caspase-3 cleavage site in its natural substrates, such as PARP (Poly (ADP-ribose) polymerase).[5]
The this compound substrate consists of the tetrapeptide sequence DMQD, which is recognized by caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer or a fluorescence microplate reader, and the rate of AMC release is directly proportional to the caspase-3 activity in the sample.[4]
Quantitative Data for Caspase-3 Substrates
The following tables summarize key quantitative data for fluorogenic caspase-3 substrates. Note that the kinetic parameters are provided for the widely studied Ac-DEVD-AMC.
| Parameter | Value | Reference |
| Substrate | Ac-DEVD-AMC | [5] |
| Enzyme | Caspase-3 | [5] |
| Km | 10 µM | [5] |
Table 1: Michaelis-Menten Constant (Km) for Ac-DEVD-AMC
| Parameter | Wavelength (nm) | Reference |
| AMC Excitation | 340-380 | [2][6] |
| AMC Emission | 440-460 | [2][6] |
| DEVD-AFC Excitation | 400 | [7] |
| DEVD-AFC Emission | 505 | [7] |
Table 2: Spectrofluorometric Properties of Common Caspase-3 Reporter Molecules
Experimental Protocols
This section details a generalized protocol for measuring caspase-3 activity in cell lysates using a fluorogenic substrate like this compound.
Required Reagents and Buffers
| Reagent/Buffer | Composition | Notes |
| Cell Lysis Buffer | 10 mM Tris-HCl (pH 7.5), 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi | Store at 4°C. |
| 2X Reaction Buffer | 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT | Prepare fresh before use by adding DTT. |
| Substrate Stock Solution | 1 mM this compound in DMSO | Store at -20°C. |
| Positive Control | Recombinant active Caspase-3 | For assay validation. |
| Negative Control | Lysis buffer without cell lysate | To determine background fluorescence. |
Table 3: Composition of Buffers and Reagents
Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using a known stimulus. A parallel culture of non-induced cells should be maintained as a negative control.
-
Harvest the cells by centrifugation (e.g., 250 x g for 10 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in cold Cell Lysis Buffer. A recommended concentration is 25 µL of buffer per 1 x 106 cells.
-
Incubate the lysate on ice for 10-20 minutes.[8]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
Caspase-3 Activity Assay
-
In a 96-well black microplate, add 50 µL of cell lysate (typically 100-200 µg of total protein) to each well.
-
Prepare a master mix of the reaction buffer. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of the 1 mM this compound substrate stock solution (final concentration of 50 µM).
-
Add 55 µL of the master mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[2]
Data Analysis
The results are typically expressed as the fold increase in caspase activity of the apoptotic sample compared to the non-induced control. Subtract the background fluorescence (from the negative control wells) from all readings before calculating the fold increase.
Visualizations
Signaling Pathways for Caspase-3 Activation
The activation of caspase-3 is a tightly regulated process initiated by either intrinsic or extrinsic apoptotic signals.
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Workflow for Caspase-3 Activity Assay
The following diagram outlines the key steps in performing a fluorometric caspase-3 assay.
Caption: Workflow for a fluorometric caspase-3 assay.
Mechanism of this compound Cleavage
This diagram illustrates the enzymatic reaction at the core of the assay.
Caption: Cleavage of this compound by active caspase-3.
Conclusion
The this compound substrate provides a valuable tool for the sensitive and specific measurement of caspase-3 activity. This in-depth guide has outlined the core principles, provided key quantitative data (with Ac-DEVD-AMC as a reference), detailed experimental protocols, and visualized the critical pathways and workflows. For researchers in apoptosis and drug development professionals screening for compounds that modulate apoptotic pathways, the fluorometric caspase-3 assay is an indispensable technique. Careful optimization of cell numbers, lysate concentrations, and incubation times will ensure reliable and reproducible results.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Unveiling Ac-DEVD-AMC: A Fluorogenic Probe for Caspase-3 Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), a widely utilized fluorogenic substrate for the detection of caspase-3 activity. While the initial query referenced "Ac-DMQD-AMC," it is highly probable that this was a typographical error, as the vast body of scientific literature points to Ac-DEVD-AMC as the canonical caspase-3 substrate with this nomenclature. This document will proceed under the assumption that the intended subject is Ac-DEVD-AMC.
Core Principles and Mechanism of Action
Ac-DEVD-AMC is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1][2] In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon the induction of apoptosis, initiator caspases activate executioner caspases, including caspase-3. Activated caspase-3 specifically recognizes and cleaves the peptide sequence between the aspartic acid (D) and the AMC molecule.[1][2] This cleavage event liberates the AMC group, which then exhibits strong fluorescence upon excitation.[2][3] The intensity of the fluorescence is directly proportional to the amount of caspase-3 activity in the sample, allowing for sensitive quantification.[2]
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and spectral characteristics of Ac-DEVD-AMC is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Full Chemical Name | N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin | [4] |
| Synonyms | Caspase-3 Substrate (Fluorogenic) | [4] |
| Molecular Formula | C26H30N4O9 | Publicly available chemical data |
| Molecular Weight | 542.5 g/mol | Publicly available chemical data |
| Excitation Wavelength | 340-380 nm | [2][3][4] |
| Emission Wavelength | 440-460 nm | [1][2][3][4] |
| Michaelis-Menten Constant (Km) | 10 µM for Caspase-3 | [1] |
| Purity | ≥95% | [4] |
Experimental Protocols
The following provides a detailed methodology for a typical caspase-3 activity assay using Ac-DEVD-AMC in cell lysates.
I. Reagent Preparation
-
Lysis Buffer: Prepare a suitable lysis buffer to ensure the release of cytoplasmic contents without denaturing the caspase enzymes. A common formulation includes:
-
10 mM HEPES (pH 7.4)
-
0.5% Igepal CA-630 (or equivalent non-ionic detergent)
-
2 mM EDTA
-
Protease inhibitors (e.g., 0.5 mM PMSF, 5 µg/mL leupeptin)[3]
-
-
Caspase Assay Buffer: This buffer provides the optimal environment for caspase activity. A typical composition is:
-
20 mM HEPES (pH 7.4)
-
10% Glycerol
-
2 mM DTT (Dithiothreitol)
-
-
Ac-DEVD-AMC Substrate Stock Solution: Reconstitute lyophilized Ac-DEVD-AMC in sterile, anhydrous DMSO to a stock concentration of 10 mM.[2] Store this stock solution at -20°C, protected from light.
-
DTT Stock Solution: Prepare a 1 M stock solution of DTT in sterile water.[2] Store at -20°C in small aliquots to minimize freeze-thaw cycles.
II. Cell Lysis Procedure
-
Induce apoptosis in your experimental cell population using a desired method (e.g., treatment with staurosporine, anti-Fas antibody). Include a non-apoptotic control group.
-
Harvest the cells by centrifugation at 250 x g for 5 minutes.[3]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer. A recommended ratio is 2 µL of lysis buffer per 100,000 cells.[3]
-
Incubate the cell suspension on ice for 20 minutes to allow for complete lysis.[3]
-
Clarify the lysate by centrifuging at high speed (e.g., 7200 x g) at 4°C for 10 minutes.[3]
-
Carefully transfer the supernatant, which contains the cellular proteins including caspases, to a new pre-chilled microfuge tube.
III. Caspase-3 Activity Assay
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing the caspase activity.
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20 µL) to each well.[3]
-
Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in the caspase assay buffer to a final concentration of 100 µM.[3]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours in the dark.[2] The optimal incubation time may need to be determined empirically based on the cell type and the expected level of caspase activity.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]
-
The relative fluorescence units (RFUs) are proportional to the caspase-3 activity in the sample.
Visualizing the Workflow and Signaling Pathway
To better illustrate the underlying principles and experimental flow, the following diagrams are provided.
Caption: Caspase-3 activation signaling pathway.
Caption: Experimental workflow for the Ac-DEVD-AMC caspase-3 assay.
Caption: Mechanism of Ac-DEVD-AMC cleavage by activated caspase-3.
References
Unveiling Apoptosis: A Technical Guide to Ac-DMQD-AMC Fluorescence for Researchers and Drug Development Professionals
In the intricate world of cellular biology, the study of apoptosis, or programmed cell death, is paramount for understanding development, tissue homeostasis, and various diseases. A key player in this process is the caspase family of proteases, with caspase-3 being a critical executioner. The fluorogenic substrate, Acetyl-L-aspartyl-L-methionyl-L-glutaminyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-DMQD-AMC), has emerged as a valuable tool for the sensitive detection of caspase-3 activity. This technical guide provides an in-depth exploration of the core principles of this compound fluorescence, detailed experimental protocols, and its applications in drug discovery.
The Core Principle: A Light-Up Signal for Cell Death
This compound is a synthetic peptide substrate specifically designed to be recognized and cleaved by active caspase-3. The substrate itself is non-fluorescent. However, upon enzymatic cleavage by caspase-3 between the aspartic acid (D) residue and the 7-amino-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is released.[1] This liberation of AMC results in a quantifiable increase in fluorescence, providing a direct measure of caspase-3 activity. The fluorescence of free AMC can be detected with excitation wavelengths in the range of 340-360 nm and emission wavelengths between 440-460 nm.[1][2]
The specificity of the DMQD tetrapeptide sequence for caspase-3 makes this substrate a reliable indicator of apoptosis. While other caspases may exhibit some minimal activity towards this substrate, it is predominantly cleaved by caspase-3, a central executioner caspase activated during the apoptotic cascade.
Quantitative Data Summary
For ease of comparison and experimental design, the key quantitative parameters associated with this compound and the resulting fluorophore are summarized in the table below.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C30H38N6O12S (as trifluoroacetate salt) | [1] |
| AMC Fluorophore | ||
| Excitation Maximum | 340-360 nm | [1][2] |
| Emission Maximum | 440-460 nm | [1][2] |
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the caspase-3 signaling pathway leading to this compound cleavage and a typical experimental workflow for its use.
Detailed Experimental Protocols
The following protocols provide a general framework for performing a caspase-3 activity assay using this compound. It is recommended to optimize conditions for specific cell types and experimental setups.
Reagent Preparation
-
Lysis Buffer: A common lysis buffer composition is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.5% Triton X-100. It is crucial to omit protease inhibitors from the lysis buffer as they can interfere with caspase activity.[3]
-
This compound Substrate Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The final concentration in the assay will depend on the specific kit and experimental design.
Cell Lysis Protocol
-
Cell Culture: Culture cells in an appropriate format (e.g., 6-well plate or 10 cm dish) and treat with the desired apoptotic stimulus.
-
Harvesting: After treatment, place the culture plates on ice.
-
Lysis: Lyse the cells for 10 minutes on ice using a conventional lysis buffer without protease inhibitors.[3]
-
Centrifugation: Centrifuge the cell lysate at 10,000 rpm for 10 minutes to pellet unbroken cells and debris.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the cytosolic fraction.
Caspase-3 Activity Assay Protocol
-
Plate Setup: The assay is best performed in a black 96-well plate to minimize background fluorescence.
-
Reaction Mixture: Add the cell lysate (cytosolic fraction) to the wells of the 96-well plate.
-
Substrate Addition: Add the this compound substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for 10 to 30 minutes. The optimal incubation time should be determined empirically for your specific system.[3]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Controls: It is essential to include appropriate controls, such as a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (e.g., untreated cells or lysis buffer alone).[3]
Applications in Drug Discovery and Development
The this compound assay is a powerful tool in various stages of drug discovery and development:
-
High-Throughput Screening (HTS): The assay's simplicity and compatibility with microplate formats make it suitable for HTS of compound libraries to identify potential inducers or inhibitors of apoptosis.
-
Mechanism of Action Studies: For compounds that induce cell death, this assay can help determine if the mechanism involves the activation of the caspase-3 pathway.
-
Toxicity Profiling: Assessing the potential of drug candidates to induce apoptosis in non-target cells is a critical aspect of preclinical safety evaluation.
-
Efficacy Studies: In cancer research, the ability of a therapeutic agent to induce apoptosis in tumor cells is a key indicator of its potential efficacy.
Conclusion
This compound is a highly specific and sensitive fluorogenic substrate that enables the reliable quantification of caspase-3 activity. Its use in a straightforward and adaptable assay format provides researchers and drug development professionals with a robust tool to investigate apoptosis. From fundamental research into the mechanisms of cell death to the screening and characterization of novel therapeutic agents, the this compound fluorescence assay is an indispensable technique in the modern life sciences laboratory.
References
Ac-DMQD-AMC and its Analogs: A Technical Guide to Monitoring Apoptosis
This guide provides a comprehensive overview of the use of fluorogenic substrates, with a focus on Ac-DMQD-AMC and its more extensively characterized analog Ac-DEVD-AMC, as markers for apoptosis. Tailored for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data interpretation for the accurate assessment of programmed cell death.
Introduction to Apoptosis and Caspase-3
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] A key hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens and are activated in a hierarchical cascade.[2] This cascade involves initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7).[3][4]
Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][2] The activation of caspase-3 is considered a point of no return in the apoptotic process, making it a reliable biomarker for detecting apoptotic cells.[5]
Principle of Fluorogenic Caspase-3 Substrates
Fluorogenic substrates like this compound and Ac-DEVD-AMC are powerful tools for measuring caspase-3 activity. These substrates consist of a specific peptide sequence recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[6][7][8] The peptide sequence mimics the natural cleavage site of a key caspase-3 substrate, such as Poly (ADP-ribose) polymerase (PARP).[6]
In its intact form, the substrate is non-fluorescent or weakly fluorescent.[9] However, upon cleavage by active caspase-3 at the aspartate residue, the AMC fluorophore is released.[6][10] The liberated AMC emits a bright fluorescent signal when excited by light of the appropriate wavelength, and the intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample.[11]
Quantitative Data for Fluorogenic Caspase-3 Substrates
The following tables summarize the key quantitative parameters for the widely used fluorogenic caspase-3 substrate, Ac-DEVD-AMC. While specific data for this compound is less prevalent in the literature, its structural similarity suggests comparable spectral properties.
| Parameter | Value | Reference |
| Excitation Wavelength (cleaved AMC) | 340-380 nm | [6][7][8][12][13] |
| Emission Wavelength (cleaved AMC) | 440-460 nm | [6][7][8][12][13] |
| Km for Caspase-3 (Ac-DEVD-AMC) | ~10 µM | [6][14][15] |
| Molecular Weight (Ac-DEVD-AMC) | 675.64 g/mol | [16] |
Table 1: Spectroscopic and Kinetic Properties of Ac-DEVD-AMC
| Reagent | Storage Temperature | Stability |
| Lyophilized Substrate | -20°C | ≥ 4 years |
| Reconstituted Substrate (in DMSO) | -20°C | Up to 1-2 months (avoid repeated freeze-thaw) |
Table 2: Storage and Stability of Ac-DEVD-AMC
Apoptosis Signaling Pathways
The activation of caspase-3 is a convergence point for two primary signaling cascades: the intrinsic and extrinsic apoptosis pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress.[17] This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm.[17] Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates initiator caspase-9.[18] Active caspase-9, in turn, cleaves and activates executioner caspases, including caspase-3.[18]
Figure 1: The Intrinsic Apoptosis Pathway.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[18] This binding event leads to the recruitment of adaptor proteins, such as FADD, and initiator pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation.[19] Active caspase-8 then directly cleaves and activates effector caspases, including caspase-3.[4]
Figure 2: The Extrinsic Apoptosis Pathway.
Experimental Protocols
The following section provides a detailed methodology for a fluorometric caspase-3 activity assay using cell lysates.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Prepare fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use.[20]
-
Substrate Stock Solution: Reconstitute lyophilized Ac-DEVD-AMC in sterile DMSO to a final concentration of 10 mM.[11] Store at -20°C.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).[20][21]
Cell Lysate Preparation
-
Culture cells to the desired density and treat with the experimental compounds to induce apoptosis.
-
For adherent cells, wash with ice-cold PBS and then add Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.[13]
-
Incubate the cell suspension on ice for 10-20 minutes.[13][22]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[22]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate can be used immediately or stored at -80°C.
Caspase-3 Activity Assay
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
In a black, flat-bottom 96-well plate, add 50 µL of cell lysate to each well. It is recommended to use 10-50 µg of total protein per well.[23]
-
Add 50 µL of the Substrate Working Solution to each well.
-
Include appropriate controls:
-
Negative Control: Lysis buffer without cell lysate.
-
Blank: Cell lysate from untreated cells.
-
Positive Control: Cell lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[6][12]
Figure 3: General Experimental Workflow.
Data Interpretation and Considerations
The relative fluorescence units (RFU) are directly proportional to the caspase-3 activity. The results should be expressed as the fold-change in fluorescence intensity compared to the untreated control.
Important Considerations:
-
Substrate Specificity: While Ac-DEVD-AMC is highly specific for caspase-3, it can also be cleaved by other caspases, such as caspase-7.[11] Therefore, the assay measures "caspase-3/7-like" activity.
-
Cell Permeability: this compound and Ac-DEVD-AMC are generally not cell-permeable and are therefore used with cell lysates.[22] For live-cell imaging, cell-permeable substrates are required.
-
Kinetic vs. Endpoint Assays: The protocol described is an endpoint assay. For kinetic studies, fluorescence can be measured at multiple time points.
-
Controls are Crucial: The inclusion of positive and negative controls is essential for validating the assay and ensuring the reliability of the results.
Conclusion
The use of fluorogenic substrates such as this compound and Ac-DEVD-AMC provides a sensitive and quantitative method for measuring caspase-3 activity, a key indicator of apoptosis. This technical guide offers a framework for researchers to design and execute robust experiments for the study of programmed cell death, aiding in the investigation of disease mechanisms and the development of novel therapeutics.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. iris-biotech.de [iris-biotech.de]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Fluorogenic Caspase-3 activity assay [bio-protocol.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Caspase-3 Assay Kit [bdbiosciences.com]
- 15. iscabiochemicals.com [iscabiochemicals.com]
- 16. targetmol.cn [targetmol.cn]
- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - IN [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ac-DMQD-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate developed for the sensitive and specific detection of caspase-3 activity, a key executioner enzyme in the apoptotic pathway. Its development arose from the need for precise tools to study programmed cell death, a critical process in normal physiology and various pathological conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, experimental protocols, and key data related to this compound.
Discovery and Rationale for the DMQD Sequence
The development of specific caspase substrates has been crucial for dissecting the intricate signaling pathways of apoptosis. Early efforts in identifying caspase recognition sequences utilized techniques like positional scanning synthetic combinatorial libraries. These studies revealed that executioner caspases, such as caspase-3 and caspase-7, preferentially cleave after an aspartic acid residue (P1 position) and have specific preferences for the preceding amino acids in the P2, P3, and P4 positions.
The well-known caspase-3 substrate, Ac-DEVD-AMC, is based on the cleavage site in PARP (Poly (ADP-ribose) polymerase), a natural substrate of caspase-3.[1] While widely used, Ac-DEVD-AMC also shows considerable activity with other caspases, such as caspase-7. The quest for more selective substrates led to the exploration of alternative peptide sequences.
The DMQD sequence emerged from studies aimed at refining the substrate specificity for caspase-3. Research involving substrate analog inhibitors, such as Ac-DMQD-CHO, demonstrated a degree of selectivity for caspase-3.[2][3] While the inhibitor Ac-DMQD-CHO showed weaker inhibition of caspase-3 compared to the broad-spectrum inhibitor Ac-DEVD-CHO (IC50 = 193 nM), it exhibited significantly less inhibitory effect on caspases-7, -8, and -9.[3] This suggested that the DMQD sequence could provide a basis for developing more selective tools for studying caspase-3.
Mechanism of Action
This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond between the aspartic acid (D) residue and AMC by active caspase-3, the AMC molecule is released. Free AMC is highly fluorescent, emitting a measurable signal upon excitation. The rate of AMC release is directly proportional to the enzymatic activity of caspase-3.
The enzymatic reaction is as follows:
This compound + Active Caspase-3 → Ac-DMQD + AMC (fluorescent)
Quantitative Data
Precise kinetic parameters are essential for the comparative analysis of enzyme substrates. The following table summarizes the available quantitative data for this compound and the related, widely used caspase-3 substrate, Ac-DEVD-AMC.
| Substrate/Inhibitor | Target Caspase | Parameter | Value | Reference |
| Ac-DMQD-CHO | Caspase-3 | IC50 | 193 nM | [3] |
| Ac-DEVD-CHO | Caspase-3 | - | Potent Inhibitor | [3] |
| Ac-DEVD-AMC | Caspase-3 | Km | 10 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of caspase-3 in apoptosis and a typical workflow for measuring its activity using a fluorogenic substrate like this compound.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific cell types and experimental conditions.
Preparation of Cell Lysates
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Microcentrifuge
Procedure:
-
Induce apoptosis in cell culture using the desired method. Include a non-induced control.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A typical starting point is 1-5 x 10^6 cells per 50 µL of buffer.
-
Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This lysate can be used immediately or stored at -80°C.
Caspase-3 Activity Assay
Materials:
-
Cell lysate
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Dilute the cell lysates to a consistent protein concentration with Assay Buffer. A typical range is 20-100 µg of protein per well.
-
Prepare a master mix for the assay. For each reaction, you will need:
-
X µL of cell lysate (containing 20-100 µg of protein)
-
Y µL of Assay Buffer to bring the final volume to 100 µL
-
1 µL of this compound stock solution (for a final concentration of 100 µM)
-
-
Add the cell lysate and Assay Buffer to the wells of the 96-well plate.
-
To initiate the reaction, add the this compound substrate to each well and mix gently.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for 1-2 hours.
-
Controls:
-
Blank: Assay Buffer and this compound without cell lysate.
-
Negative Control: Lysate from non-induced cells.
-
Inhibitor Control (optional): Pre-incubate the apoptotic lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 15-30 minutes before adding the this compound substrate.
-
Data Analysis
-
Subtract the blank fluorescence values from all experimental readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.
-
The caspase-3 activity is represented by the slope of the linear portion of the curve (ΔRFU/Δt).
-
For quantitative comparison, a standard curve can be generated using free AMC to convert RFU to the amount of cleaved substrate (moles or µg).
Conclusion
This compound represents a valuable tool for the investigation of caspase-3 activity. Its development reflects the ongoing efforts to create more specific and sensitive reagents for studying the complex mechanisms of apoptosis. While further characterization of its kinetic properties is warranted, the available data suggests it can be a useful alternative to more broadly acting substrates, particularly in contexts where distinguishing caspase-3 from caspase-7 activity is important. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of programmed cell death.
References
An In-depth Technical Guide to the Application of Ac-DEVD-AMC in Basic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), a pivotal tool in the study of apoptosis. We will delve into its core applications, present quantitative data in a structured format, provide detailed experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of its utility in basic and applied research.
Core Principles and Applications
Ac-DEVD-AMC is a highly specific and sensitive substrate for effector caspases, primarily caspase-3 and caspase-7.[1][2] These cysteine-aspartic proteases are key executioners in the apoptotic cascade. The substrate itself is composed of a tetrapeptide sequence (DEVD) that mimics the cleavage site of key cellular targets of caspase-3, such as poly (ADP-ribose) polymerase (PARP).[3] This tetrapeptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, Ac-DEVD-AMC is non-fluorescent. However, upon cleavage by active caspase-3 or -7 between the aspartate (D) and AMC moieties, the highly fluorescent AMC is released.[3][4] The intensity of the fluorescence is directly proportional to the amount of active caspase-3/7 in the sample, providing a robust method for quantifying enzyme activity. This principle forms the basis of numerous assays used to study apoptosis in various contexts, including:
-
Drug Discovery: Screening for compounds that induce or inhibit apoptosis.
-
Cancer Research: Investigating the mechanisms of cell death in cancer cells and the efficacy of anti-cancer therapies.[5]
-
Neuroscience: Studying neuronal apoptosis in neurodegenerative diseases.
-
Immunology: Understanding the role of apoptosis in immune cell regulation.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of Ac-DEVD-AMC.
Table 1: Spectroscopic Properties of AMC
| Parameter | Value | Reference |
| Excitation Wavelength | 340-380 nm | [1][3][4][6] |
| Emission Wavelength | 430-460 nm | [1][3][4][6] |
Table 2: Kinetic and Assay Parameters
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) for Caspase-3 | 10 µM | [3] |
| Recommended Ac-DEVD-AMC Concentration | 20-100 µM | [1][3] |
| Recommended DTT Concentration | 2-10 mM | [3][7] |
| Typical Incubation Time | 1-2 hours | [3][7] |
| Typical Incubation Temperature | 37°C | [3][7] |
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Activity Assay in Cell Lysates
This protocol outlines the measurement of caspase-3 activity from cell lysates.
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[3]
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]
-
96-well black microplate
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with the experimental compound(s) to induce or inhibit apoptosis. Include appropriate positive (e.g., staurosporine) and negative controls.
-
Cell Lysis:
-
For adherent cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes.[8]
-
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Assay Preparation: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Reaction Setup: In a 96-well black microplate, add the cell lysate to the Protease Assay Buffer.
-
Substrate Addition: Add Ac-DEVD-AMC to a final concentration of 20-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.[3]
Visualizations
Signaling Pathway: Caspase-3 Activation and Ac-DEVD-AMC Cleavage
Caption: Apoptotic Signaling Cascade Leading to Ac-DEVD-AMC Cleavage.
Experimental Workflow: Caspase-3 Activity Assay
Caption: Experimental Workflow for Caspase-3 Activity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparing Ac-DMQD-AMC Working Solution from DMSO Stock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-AMC (Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. The assay is based on the enzymatic cleavage of the DMQD tetrapeptide sequence by activated caspase-3, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The fluorescence of free AMC can be measured as a direct readout of caspase-3 activity.
These application notes provide a detailed protocol for the preparation of a working solution of this compound from a concentrated stock solution in DMSO, as well as a general procedure for its use in a caspase-3 activity assay.
Product Information and Storage
Proper handling and storage of the this compound substrate are crucial for maintaining its stability and performance.
| Parameter | Specification |
| Product Name | This compound |
| Full Name | Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin |
| Stock Solution Solvent | DMSO (Dimethyl Sulfoxide) |
| Recommended Stock Conc. | 10 mM |
| Storage of Stock Solution | -20°C, protected from light |
| Stability of Stock Solution | Up to 2 months at -20°C[1][2] |
| Excitation Wavelength | 354-380 nm[2][3][4] |
| Emission Wavelength | 442-460 nm[2][3][4] |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the substrate[1][2]. Aliquoting the stock solution into smaller, single-use volumes is highly recommended[5].
Experimental Protocols
Preparation of this compound Working Solution
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration. The optimal final concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A common starting concentration for similar caspase-3 substrates is 20 µM[1].
Materials:
-
This compound (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)[1]
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the Stock Solution: Remove the 10 mM this compound DMSO stock solution from -20°C storage and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting the DMSO stock into an aqueous buffer, it is advisable to perform an intermediate dilution in DMSO first[6]. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Prepare Final Working Solution: Dilute the 1 mM intermediate solution or the 10 mM stock solution into the appropriate volume of Assay Buffer to achieve the desired final concentration. For a 20 µM final concentration from a 10 mM stock, you would perform a 1:500 dilution.
-
Example for 1 ml of 20 µM working solution: Add 2 µL of 10 mM this compound stock solution to 998 µL of Assay Buffer.
-
-
Vortex Gently: Mix the working solution by gentle vortexing or inversion.
-
Protect from Light: The working solution should be kept on ice and protected from light until use. It is recommended to prepare the working solution fresh for each experiment.
Caspase-3 Activity Assay Protocol
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using the prepared this compound working solution.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Staurosporine, Anti-Fas antibody)[1][7]
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi, pH 7.5)[1]
-
This compound Working Solution (prepared as in section 3.1)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a suitable culture vessel.
-
Induce apoptosis by treating the cells with the desired agent and for the appropriate duration. Include an untreated control group.
-
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.
-
Centrifuge the lysate at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet cell debris[7].
-
Collect the supernatant containing the cytosolic fraction.
-
-
Assay Reaction:
-
Add a specific volume of cell lysate (e.g., 25-50 µL, corresponding to a certain amount of total protein) to the wells of a black 96-well plate.
-
Include a blank control (Lysis Buffer only).
-
Add the this compound working solution to each well to initiate the reaction.
-
-
Incubation:
-
Fluorescence Measurement:
Visualizations
Caspase-3 Signaling Pathway
Caption: Caspase-3 activation and substrate cleavage pathway.
Experimental Workflow
Caption: Workflow for Caspase-3 activity assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ac-DEVD-AMC Fluorescence Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) in the measurement of caspase-3 activity. This substrate is a valuable tool for studying apoptosis and for the screening of caspase-3 inhibitors in drug discovery.
Introduction
Ac-DEVD-AMC is a synthetic tetrapeptide substrate for caspase-3, a key effector caspase in the apoptotic pathway. The substrate consists of the caspase-3 recognition sequence, DEVD, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartic acid (D) and AMC, the free AMC molecule is released, which produces a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase-3 activity.
Data Presentation
The following table summarizes the key quantitative data for Ac-DEVD-AMC fluorescence measurement.
| Parameter | Value | Reference |
| Excitation Wavelength | 340-380 nm | [1][2][3][4][5][6][7] |
| Emission Wavelength | 440-460 nm | [1][2][3][4][5][6][7] |
| Molecular Weight | Varies by supplier | [2] |
| Purity | ≥95% | [2] |
Signaling Pathway
The cleavage of Ac-DEVD-AMC by caspase-3 is a critical step in the execution phase of apoptosis. The diagram below illustrates the simplified signaling pathway leading to caspase-3 activation and subsequent substrate cleavage.
Caption: Caspase-3 activation pathway.
Experimental Workflow
The following diagram outlines the general workflow for a caspase-3 activity assay using Ac-DEVD-AMC.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ac-Val-Asp-Val-Ala-Asp-AMC (Caspase 2 (ICH-1) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 7-amino-4-methylcoumarin fluorescence | Sigma-Aldrich [sigmaaldrich.com]
Step-by-Step Guide for the Ac-DMQD-AMC Assay: A Fluorometric Method for Caspase-3 Activity Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin (Ac-DMQD-AMC) assay, a sensitive and specific method for the detection of Caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. This assay is widely used in drug discovery and fundamental research to screen for compounds that induce or inhibit apoptosis.
Principle of the Assay: The this compound assay is based on the proteolytic cleavage of the fluorogenic substrate this compound by active Caspase-3. This compound itself is weakly fluorescent. Upon cleavage by Caspase-3 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The intensity of the fluorescence, measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the Caspase-3 activity in the sample.[1][2] It is important to note that the closely related substrate, Ac-DEVD-AMC, functions on the same principle and protocols are often interchangeable.[1][3][4][5][6]
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data for the successful implementation of the this compound assay, compiled from various sources for the analogous and widely documented Ac-DEVD-AMC assay.
| Parameter | Value | Notes |
| Substrate (this compound / Ac-DEVD-AMC) | ||
| Stock Solution Concentration | 1-10 mM in DMSO | Store at -20°C.[3][4] |
| Final Assay Concentration | 10-50 µM | Optimal concentration may need to be determined empirically.[3][7] |
| AMC Fluorophore | ||
| Excitation Wavelength | 340-380 nm | [1][2][3][5][6] |
| Emission Wavelength | 440-460 nm | [1][2][3][5][6] |
| Cell Lysate | ||
| Recommended Cell Number | 0.5 - 2 x 10^5 cells/well (96-well plate) | Varies by cell type and treatment.[6] |
| Lysate Concentration | 10-100 µg of total protein per reaction | Titration is recommended for optimal results.[6] |
| Incubation | ||
| Time | 1-2 hours | Kinetic measurements can be taken every 10-15 minutes.[3][4][8] |
| Temperature | 37°C | [3][8] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[3]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3][8]
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide) or test compounds
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
-
Recombinant active Caspase-3 (for positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)[8]
Step-by-Step Experimental Procedure
1. Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.
-
Cell Lysis Buffer: Prepare the lysis buffer as per the formulation above. Keep on ice.
-
Assay Buffer: Prepare the assay buffer and add DTT fresh before use. Keep on ice.
2. Cell Culture and Treatment:
-
Seed cells in an appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
Treat the cells with the test compound or an apoptosis-inducing agent for the desired time period. Include untreated cells as a negative control.
3. Preparation of Cell Lysate:
-
For Adherent Cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add an appropriate volume of ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes with occasional swirling. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet with ice-cold PBS and centrifuge again. Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
4. Caspase-3 Activity Assay:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: 50 µL of cell lysate (diluted to a final concentration of 10-100 µg protein) and 50 µL of 2X Assay Buffer containing 20-100 µM this compound.
-
Blank (no lysate) control: 50 µL of Cell Lysis Buffer and 50 µL of 2X Assay Buffer with this compound.
-
Negative (uninduced lysate) control: 50 µL of lysate from untreated cells and 50 µL of 2X Assay Buffer with this compound.
-
Positive (induced lysate) control: 50 µL of lysate from cells treated with a known apoptosis inducer and 50 µL of 2X Assay Buffer with this compound.
-
-
Mix the contents of the wells gently.
5. Measurement of Fluorescence:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic analysis, the fluorescence can be measured at regular intervals (e.g., every 10-15 minutes) over the incubation period.
6. Data Analysis:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
The caspase-3 activity is proportional to the fluorescence intensity. The results can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve generated with free AMC.
Mandatory Visualizations
Caspase-3 Signaling Pathway
Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation.
This compound Assay Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. bdbiosciences.com [bdbiosciences.com]
Measuring Caspase-3 Activity in Primary Cells Using the Fluorogenic Substrate Ac-DEVD-AMC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A dysregulation of apoptosis is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1] Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and, upon apoptotic signaling, is cleaved into its active form.[1] Activated Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, the measurement of Caspase-3 activity serves as a reliable indicator of apoptosis.
This application note provides a detailed protocol for the sensitive measurement of Caspase-3 activity in primary cells using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
Note on Substrate Specificity: The user prompt specified the substrate Ac-DMQD-AMC. However, extensive research indicates that the widely recognized and utilized fluorogenic substrate for Caspase-3 is Ac-DEVD-AMC. This substrate's sequence (DEVD) is derived from the cleavage site of PARP (Poly (ADP-ribose) polymerase), a key substrate of Caspase-3.[2][3] This protocol is therefore based on the use of Ac-DEVD-AMC. This assay also detects the activity of Caspase-7, which recognizes the same DEVD sequence.[1][4]
Principle of the Assay
The Caspase-3 activity assay is based on the enzymatic cleavage of the fluorogenic substrate Ac-DEVD-AMC. In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active Caspase-3 between the aspartate (D) and the 7-amino-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is released.[1][2][3] The amount of liberated AMC can be quantified using a fluorescence spectrophotometer or a microplate reader, with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[2][3] The resulting fluorescence intensity is directly proportional to the amount of active Caspase-3 in the cell lysate.
Data Presentation
The following table summarizes typical concentrations and conditions for the Caspase-3 activity assay in primary cells. It is important to note that optimal conditions may vary depending on the primary cell type and experimental setup.
| Parameter | Value/Range | Notes |
| Cell Seeding Density | 1-5 x 10^6 cells | Per sample for lysate preparation.[5] |
| Protein Concentration | 50 - 200 µg per assay | Recommended concentration in the cell lysate.[5][6] |
| Ac-DEVD-AMC Substrate | 20 - 50 µM | Final concentration in the assay.[2][3] |
| Ac-DEVD-CHO Inhibitor | 100 nM - 10 µM | Used as a negative control to confirm specificity.[2][6] |
| Staurosporine (Inducer) | 1 - 5 µM | A common apoptosis inducer; incubation for 3-6 hours.[7] |
| Etoposide (Inducer) | 0.5 - 50 µM | Induces apoptosis via DNA damage.[8][9] |
| Excitation Wavelength | ~380 nm | For detection of cleaved AMC.[1][2][3] |
| Emission Wavelength | 430 - 460 nm | For detection of cleaved AMC.[1][2][3] |
| Incubation Time (Assay) | 1 - 2 hours at 37°C | Protect from light.[2] |
Experimental Protocols
Materials and Reagents
-
Primary cells of interest
-
Cell culture medium and supplements
-
Apoptosis inducer (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[2]
-
Ac-DEVD-AMC substrate (e.g., 10 mM stock in DMSO)
-
Ac-DEVD-CHO inhibitor (e.g., 2 mM stock in DMSO)
-
BCA Protein Assay Kit
-
Black 96-well microplate, suitable for fluorescence measurement
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for measuring Caspase-3 activity.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture primary cells under optimal conditions to ensure they are healthy and in the desired growth phase.
-
Seed the primary cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere or recover overnight.
-
Treat the cells with an apoptosis-inducing agent (e.g., 1-5 µM Staurosporine or 0.5-50 µM Etoposide) for the desired duration (typically 3-6 hours). Include an untreated control group.
-
For suspension cells, proceed directly to harvesting. For adherent cells, gently scrape the cells into the medium.
-
Harvest the cells by centrifugation at approximately 500 x g for 5 minutes at 4°C.
2. Preparation of Cell Lysate:
-
Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).
-
Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microcentrifuge tube. This is your cell lysate.
-
Determine the protein concentration of the cell lysate using a BCA protein assay or a similar method. Adjust the lysate concentration with Cell Lysis Buffer to be within the recommended range of 50-200 µg per assay.
3. Caspase-3 Activity Assay:
-
Prepare the following reaction mixtures in a black 96-well microplate on ice:
-
Sample: 50 µl of cell lysate.
-
Negative Control (Untreated Cells): 50 µl of lysate from untreated cells.
-
Inhibitor Control: 50 µl of lysate from apoptotic cells + Ac-DEVD-CHO inhibitor (final concentration 100 nM - 10 µM).
-
Blank: 50 µl of Cell Lysis Buffer.
-
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock solution in Protease Assay Buffer to the desired final concentration (e.g., 20-50 µM).
-
Add 50 µl of the substrate solution to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of 430-460 nm.
4. Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.
-
Alternatively, a standard curve can be generated using known concentrations of free AMC to quantify the amount of cleaved substrate.
Caspase-3 Signaling Pathway
The activation of Caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.
Caption: Caspase-3 activation in apoptosis.
This diagram illustrates how both the extrinsic pathway, initiated by death receptor ligation, and the intrinsic pathway, triggered by cellular stress and mitochondrial events, converge on the activation of Caspase-3, leading to the execution of apoptosis.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. stemcell.com [stemcell.com]
- 5. abcam.cn [abcam.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 9. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staurosporine as a Positive Control for Caspase-3 Activity Assays using Ac-DMQD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of apoptosis, or programmed cell death, the activation of caspase enzymes is a key biochemical event. Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. The fluorogenic substrate, N-Acetyl-Asp-Met-Gln-Asp-7-Amino-4-methylcoumarin (Ac-DMQD-AMC), is a valuable tool for measuring the activity of caspase-3. Upon cleavage by active caspase-3, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released, providing a quantitative measure of enzyme activity.
Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is widely used as a reliable positive control for inducing apoptosis in a variety of cell lines.[1][2][3] By inhibiting protein kinases, staurosporine triggers the intrinsic apoptotic pathway, leading to the activation of initiator caspases and subsequently, the executioner caspase-3.[1][4] Therefore, treatment of cells with staurosporine provides a robust and reproducible method to induce caspase-3 activity, making it an ideal positive control for validating caspase-3 assays that utilize substrates like this compound.
These application notes provide a detailed protocol for using staurosporine to induce apoptosis and subsequently measure caspase-3 activity using the fluorogenic substrate this compound.
Signaling Pathway of Staurosporine-Induced Apoptosis
Staurosporine induces apoptosis primarily through the intrinsic pathway by inhibiting a wide range of protein kinases. This disruption of normal cell signaling leads to the activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.
Caption: Staurosporine-induced apoptosis pathway.
Experimental Protocols
This section details the necessary protocols for inducing apoptosis with staurosporine and subsequently measuring caspase-3 activity.
Protocol 1: Induction of Apoptosis with Staurosporine
Materials:
-
Cells of interest (e.g., Jurkat, HeLa, or other suitable cell line)
-
Complete cell culture medium
-
Staurosporine solution (1 mM in DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS)
-
Microplate (96-well, black, clear bottom for fluorescence measurements)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 0.5 - 2 x 10^5 cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Staurosporine Treatment:
-
Prepare a working solution of staurosporine in complete culture medium. A final concentration of 0.5-1 µM is a common starting point for inducing apoptosis.[3][6]
-
Carefully remove the medium from the wells and add 100 µL of the staurosporine-containing medium to the designated wells.
-
For the negative control wells, add 100 µL of medium containing the same concentration of DMSO as the staurosporine-treated wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time. The optimal incubation time can vary between cell lines but is typically between 3 and 24 hours.[3][7] A time-course experiment is recommended to determine the peak of caspase-3 activity for a specific cell line.
Protocol 2: Caspase-3 Activity Assay using this compound
Materials:
-
Staurosporine-treated and control cells in a 96-well plate
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
This compound substrate (10 mM stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
After staurosporine treatment, centrifuge the plate (if using suspension cells) and carefully remove the medium.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.
-
-
Caspase-3 Activity Measurement:
-
Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading:
Experimental Workflow
The following diagram illustrates the overall workflow for the experiment.
Caption: Experimental workflow for caspase-3 activity assay.
Data Presentation
The quantitative data obtained from the caspase-3 activity assay can be summarized in a table for clear comparison between the negative control and the staurosporine-treated positive control.
| Treatment Group | Staurosporine Concentration (µM) | Incubation Time (hours) | Average Fluorescence (RFU) | Fold Change in Caspase-3 Activity |
| Negative Control | 0 (Vehicle) | 4 | 150 | 1.0 |
| Positive Control | 1.0 | 4 | 1200 | 8.0 |
| Negative Control | 0 (Vehicle) | 8 | 165 | 1.0 |
| Positive Control | 1.0 | 8 | 2500 | 15.2 |
| Negative Control | 0 (Vehicle) | 12 | 180 | 1.0 |
| Positive Control | 1.0 | 12 | 3500 | 19.4 |
Note: The values presented in this table are representative and will vary depending on the cell line, experimental conditions, and specific instrumentation used. RFU = Relative Fluorescence Units. Fold change is calculated as the average fluorescence of the positive control divided by the average fluorescence of the negative control.
Conclusion
The use of staurosporine as a positive control is an essential component for validating caspase-3 activity assays that employ the fluorogenic substrate this compound. The protocols and data presented here provide a comprehensive guide for researchers to reliably induce and measure caspase-3 activity, ensuring the accuracy and validity of their apoptosis-related studies. The clear, dose- and time-dependent increase in fluorescence in staurosporine-treated cells confirms the functionality of the assay system and provides a benchmark for evaluating the effects of experimental compounds.
References
- 1. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Ac-DMQD-AMC assay
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering high background fluorescence in the Ac-DMQD-AMC caspase-3 assay.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the specific signal from caspase-3 activity, leading to low signal-to-noise ratios and inaccurate data. Follow this step-by-step guide to identify and resolve the source of the issue.
Question: My negative controls (no enzyme) and blank wells (no enzyme, no substrate) have high fluorescence readings. What is the cause?
Answer: High background in negative controls and blanks typically points to one of three main sources: the assay buffer/reagents, the microplate itself, or autofluorescence from test compounds.
Step 1: Evaluate Assay Components and Substrate Integrity
The first step is to determine if the background is coming from the substrate itself (spontaneous hydrolysis) or other contaminated reagents.
-
Is the this compound substrate degrading? The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule. This is exacerbated by improper storage and handling.
-
Storage: The lyophilized substrate is stable for years when stored at -20°C.[1][2] Once reconstituted in DMSO, it should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles, which can degrade the product.[3][4] Prepare fresh working solutions for each experiment.[5]
-
Contamination: Ensure the DMSO used for reconstitution is high-purity and anhydrous. Water contamination can accelerate substrate hydrolysis.
-
-
Are your buffer or reagents contaminated? Contaminants in the assay buffer, water, or other reagents can be inherently fluorescent.[6]
-
Prepare fresh assay buffer using high-purity water and reagents.
-
Test individual buffer components for fluorescence to identify the source.
-
Protocol: Substrate and Buffer Integrity Check
-
Plate Setup: In a black, opaque 96-well plate[7], prepare the following controls:
-
Well A1-A3 (Buffer Blank): Assay Buffer only.
-
Well B1-B3 (Substrate Control): Assay Buffer + this compound substrate (at final assay concentration).
-
-
Incubation: Incubate the plate at the standard assay temperature (e.g., 37°C) for the typical duration of your experiment (e.g., 60 minutes).
-
Measurement: Read the fluorescence using the standard instrument settings for AMC.
-
Analysis:
-
If Well A shows high fluorescence, a component of your assay buffer is fluorescent.
-
If Well B shows significantly higher fluorescence than Well A , your substrate may be degrading spontaneously. Prepare a fresh dilution from a new aliquot. If the problem persists, consider purchasing a new vial of substrate.
-
Step 2: Assess Contribution of Test Compounds (For Drug Screening)
Test compounds are a common source of interference in fluorescence-based assays.[7]
-
Are your test compounds autofluorescent? Many organic molecules possess intrinsic fluorescence that can overlap with the emission spectrum of AMC.[7][8]
-
Action: You must measure the fluorescence of your compounds in the absence of the this compound substrate.
-
Protocol: Compound Autofluorescence Test
-
Plate Setup: In a black, opaque 96-well plate, prepare the following wells for each test compound:
-
Well C1-C3 (Compound Control): Assay Buffer + Test Compound (at final assay concentration).
-
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used for AMC detection.
-
Analysis:
-
If these wells show high fluorescence, your compound is autofluorescent.
-
Solution: Subtract the signal from the "Compound Control" wells from your experimental wells containing the compound and the assay components. For more robust results, consider performing the assay in kinetic mode; the background from the compound should remain stable over time, while the enzyme-driven signal increases.[7]
-
Step 3: Optimize Plate Reader and Physical Settings
Incorrect instrument settings or choice of labware can significantly increase background readings.
-
Are your plate reader settings optimal for AMC? Using incorrect wavelengths or an overly wide emission bandwidth can capture unwanted background signals.
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 340-380 nm[1][2][3][9] | Maximizes excitation of free AMC while minimizing excitation of the uncleaved substrate. |
| Emission Wavelength | 440-460 nm[1][2][3][9] | Specifically captures the emission peak of free AMC. |
| Bandwidth | 5-10 nm | Narrowing the bandwidth can reduce background but may also reduce the specific signal. Optimization may be required. |
| Gain/Sensitivity | Set to avoid saturation | Adjust using a positive control (active caspase-3 + substrate) to ensure the signal is within the linear range of the detector. |
-
Are you using the correct type of microplate? The material of the microplate is critical for fluorescence assays.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting high background fluorescence.
Caption: A flowchart for diagnosing high background fluorescence.
Visualizing the this compound Assay Principle
This diagram shows the basic mechanism of the this compound assay.
Caption: Workflow of the this compound caspase-3 assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in the assay? The optimal concentration should be determined empirically for your specific system, but a common starting point is at or near the Michaelis-Menten constant (Km) for caspase-3, which is approximately 10 µM for similar substrates like Ac-DEVD-AMC.[3][11] Using concentrations that are too high can lead to increased background fluorescence.[10]
Q2: Can other proteases besides caspase-3 cleave this compound? While the DMQD sequence is designed for specificity towards caspase-3, other caspases (like caspase-7) may show some activity. If differentiating between caspase activities is critical, specific inhibitors for other caspases should be included as controls.
Q3: My sample is a cell lysate. Could the lysate itself cause high background? Yes, cell lysates contain numerous endogenous molecules that can be autofluorescent (e.g., NADH, FAD, porphyrins).[8] It is essential to run a control containing the cell lysate and assay buffer without the this compound substrate to quantify the background fluorescence from the lysate itself.
Q4: How long should I incubate the assay? Incubation time depends on the concentration and activity of caspase-3 in your sample. It is highly recommended to perform a kinetic reading (measuring fluorescence every 1-5 minutes) rather than a single endpoint reading. This allows you to ensure the reaction is in the linear phase and helps to subtract the initial background signal more accurately.[7] If high background is an issue, a shorter incubation time may help improve the signal-to-noise ratio.
Q5: The fluorescence signal in my positive control is decreasing over time. What could be the cause? This can be due to photobleaching or substrate depletion.
-
Photobleaching: The AMC fluorophore can be destroyed by prolonged exposure to the excitation light source. Reduce the frequency of measurements or the intensity of the excitation lamp if possible.
-
Substrate Depletion: If the enzyme concentration is very high, the substrate may be consumed quickly. If the reaction rate plateaus and then declines, you may need to dilute your sample or increase the initial substrate concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. ulab360.com [ulab360.com]
Technical Support Center: Optimizing Ac-DMQD-AMC Substrate Concentration for Kinetic Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Ac-DMQD-AMC substrate for kinetic assays, with a primary focus on caspase activity measurements. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain enzymes, most notably caspases, which are key proteases involved in apoptosis. The substrate consists of a short peptide sequence (DMQD) recognized and cleaved by the target caspase. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence can be measured over time to determine enzyme activity.
Q2: What is the optimal concentration of this compound to use in my assay?
The optimal substrate concentration is dependent on the specific enzyme and reaction conditions. For kinetic assays, it is generally recommended to use a substrate concentration around the Michaelis constant (Km) of the enzyme. While the exact Km for this compound with specific caspases may need to be determined empirically, a related and commonly used caspase-3 substrate, Ac-DEVD-AMC, has a reported Km of approximately 10 µM.[1] A good starting point for optimization is to test a range of this compound concentrations from 10 µM to 50 µM.[2] For routine assays, a final concentration of 20 µM is often used.[1]
Q3: How should I prepare and store the this compound substrate?
Proper handling and storage are crucial for the stability and performance of the substrate.
-
Reconstitution: Reconstitute the lyophilized powder in high-quality, anhydrous DMSO to create a stock solution, typically at a concentration of 1-10 mM.[1]
-
Storage: Store the undiluted lyophilized substrate at -20°C. The reconstituted DMSO stock solution should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles, which can significantly reduce its stability.[1] Protect the substrate from light.[3] Reconstituted substrate is typically stable for 1-2 months.[1]
Q4: What are the appropriate excitation and emission wavelengths for detecting the cleaved AMC product?
The released AMC fluorophore has an excitation maximum around 340-380 nm and an emission maximum in the range of 440-460 nm.[1][4][5][6] It is advisable to confirm the optimal settings for your specific plate reader or fluorometer.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence in "No Enzyme" or "Blank" Wells | 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).2. Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds or proteases. | 1. Use a fresh aliquot of the substrate. Ensure proper storage at -20°C in a desiccated, dark environment.[1][3]2. Prepare fresh assay buffer and other solutions using high-purity reagents. Filter-sterilize the buffer if necessary. |
| Low or No Signal in Positive Control Wells | 1. Inactive Enzyme: The enzyme (e.g., caspase-3) may have lost its activity due to improper storage or handling.2. Suboptimal Assay Conditions: The pH, temperature, or composition of the assay buffer may not be optimal for enzyme activity.3. Presence of Inhibitors: The sample or reagents may contain enzyme inhibitors. | 1. Use a fresh aliquot of the enzyme and ensure it has been stored and handled correctly. Include a known positive control sample if possible.2. Verify the pH of the assay buffer (typically pH 7.2-7.5 for caspases). Ensure the assay is performed at the optimal temperature (usually 37°C).[1]3. Check for potential inhibitors in your sample preparation. Lysis buffers should generally not contain protease inhibitors when measuring protease activity.[7] |
| Non-linear Reaction Progress Curves (Plateauing too quickly) | 1. Substrate Depletion: The initial substrate concentration is too low, leading to rapid consumption by the enzyme.2. Enzyme Instability: The enzyme is losing activity over the course of the assay.3. Inner Filter Effect: At high product concentrations, the emitted fluorescence is reabsorbed by other molecules in the solution. | 1. Increase the initial concentration of this compound. Ensure the concentration is not significantly below the Km.2. Optimize the assay buffer for enzyme stability (e.g., by adding stabilizing agents like glycerol or BSA, if compatible with the assay). Reduce the assay time.3. Dilute the sample or use a plate reader with top-reading optics if available. If high concentrations of other fluorescent molecules are present, consider their spectral overlap with AMC. |
| High Variability Between Replicate Wells | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.2. Incomplete Mixing: Reagents are not uniformly mixed in the wells.3. Temperature Gradients: Uneven temperature across the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.2. Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker for a short period.3. Pre-incubate the plate at the assay temperature to ensure uniformity before starting the reaction. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your specific experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[1] Prepare fresh before use.
-
This compound Stock Solution: 10 mM in DMSO.
-
Enzyme Stock Solution: Purified active caspase-3 or a cell lysate known to contain active caspases.
-
-
Prepare Substrate Dilutions:
-
Create a series of this compound dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM in the assay wells.
-
-
Set up the Assay Plate:
-
Use a black, 96-well microplate suitable for fluorescence measurements.
-
Add a constant amount of enzyme (or cell lysate) to each well.
-
Include "no enzyme" control wells for each substrate concentration to measure background fluorescence.
-
-
Initiate and Monitor the Reaction:
-
Add the different concentrations of this compound to the wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence kinetically (e.g., every 1-5 minutes for 30-60 minutes) at Ex/Em wavelengths of ~380/460 nm.[5][6]
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal substrate concentration for routine assays is often chosen to be at or slightly above the Km value.
-
Protocol 2: Standard Caspase Activity Assay using this compound
This protocol is for a routine measurement of caspase activity.
-
Prepare Cell Lysates:
-
Induce apoptosis in your target cells. Include a non-induced control cell population.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi).[1] Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysates.
-
-
Set up the Assay:
-
In a black 96-well plate, add 50-100 µg of cell lysate protein per well. Adjust the volume with lysis buffer.
-
Prepare a master mix of assay buffer containing this compound at a final concentration of 20 µM.[1]
-
Add the assay buffer/substrate mix to each well to initiate the reaction. The final volume is typically 100-200 µL.
-
Include controls:
-
Non-apoptotic cell lysate.
-
Lysis buffer only (no lysate) as a blank.[1]
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Compare the fluorescence of the apoptotic samples to the non-apoptotic controls to determine the fold-increase in caspase activity.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Caspase Kinetic Assays
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO | 10-50 µM | Optimal concentration should be empirically determined. A starting point of 20 µM is common.[1] |
| HEPES Buffer | 1 M | 20-100 mM | pH should be maintained between 7.2 and 7.5.[1][2] |
| DTT | 1 M | 2-10 mM | Should be added to the assay buffer immediately before use.[1][2] |
| Glycerol | 100% | 10% | Acts as a stabilizing agent for the enzyme.[1] |
| Cell Lysate | 1-5 mg/mL | 50-200 µ g/assay | The optimal amount may vary depending on the cell type and induction of apoptosis.[1] |
Table 2: Excitation and Emission Wavelengths for AMC
| Fluorophore | Excitation (nm) | Emission (nm) |
| 7-amino-4-methylcoumarin (AMC) | 340 - 380 | 440 - 460 |
Visualizations
Caption: Workflow for determining the optimal substrate concentration.
Caption: Caspase-3 activation and substrate cleavage pathway.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Ac-Arg-Gly-Lys(Ac)-AMC Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Ac-DMQD-AMC assay sensitivity and signal-to-noise ratio improvement
Welcome to the technical support center for the Ac-DMQD-AMC assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments for improved sensitivity and a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the this compound assay.
Q1: Why is my fluorescent signal weak or absent?
A1: A weak or non-existent signal can stem from several factors, from procedural steps to reagent integrity.
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Inactive Caspase-3: The primary reason for a low signal is often insufficient or inactive caspase-3 in your sample. Ensure that your experimental model and induction of apoptosis are effective. It is highly recommended to include a positive control, such as cells treated with a known apoptosis inducer like staurosporine, to verify that the assay is working correctly.[1]
-
Sub-optimal Assay Buffer: The composition of the assay buffer is critical for enzyme activity. Key components include a buffering agent (e.g., HEPES), a reducing agent (DTT), and salts. Their concentrations should be optimized for your specific experimental conditions.
-
Incorrect Excitation/Emission Wavelengths: Ensure your fluorometer or plate reader is set to the correct wavelengths for AMC (7-amino-4-methylcoumarin). The excitation maximum is approximately 340-360 nm, and the emission maximum is around 440-460 nm.[2]
-
Substrate Degradation: The this compound substrate is sensitive to light and multiple freeze-thaw cycles. Store the substrate protected from light at -20°C and aliquot it to avoid repeated freezing and thawing.[3]
Q2: My blank or negative control wells show high fluorescence. What could be the cause?
A2: High background fluorescence can mask the true signal from your experimental samples. Here are the likely culprits:
-
Autohydrolysis of the Substrate: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of the fluorescent AMC molecule. This is more likely to occur with prolonged incubation times or improper storage of the substrate.
-
Contaminated Reagents: Contamination of your assay buffer or other reagents with proteases or fluorescent compounds can lead to a high background signal. Use high-purity reagents and sterile techniques.
-
Cell Lysis Issues: If you are working with cell lysates, incomplete cell lysis or the presence of certain cellular components can contribute to background fluorescence. Ensure your lysis buffer is effective and consider including a centrifugation step to pellet cellular debris.[1] One user reported that their initial blank fluorescence values were higher than their cell lysates, but the fluorescence increased only in the samples, not the blank. This suggests that the baseline activity is less important than the change in fluorescence over time.[1]
Q3: How can I improve the signal-to-noise ratio of my assay?
A3: A good signal-to-noise ratio is crucial for obtaining reliable and reproducible data. Here are some strategies for improvement:
-
Optimize Substrate Concentration: The concentration of this compound should be carefully optimized. While a higher concentration can lead to a stronger signal, it may also increase the background fluorescence due to autohydrolysis. A typical starting point is in the range of 20-50 µM.
-
Adjust Incubation Time and Temperature: Longer incubation times can increase the signal, but also the background. It is important to perform a time-course experiment to determine the optimal incubation period where the signal from the positive control is high, and the background from the negative control is low. The assay is typically performed at 37°C.[3]
-
Titrate Cell Lysate/Protein Concentration: The amount of cell lysate or protein used in the assay should be optimized. Too little protein will result in a weak signal, while too much can lead to high background and potential quenching of the fluorescent signal. A typical range to test is 10-100 µg of total protein per well.[3]
-
Use a Specific Lysis Buffer: A lysis buffer containing detergents like Triton X-100 can help to efficiently release cellular contents, including caspase-3. A common recipe is 50mM Tris pH 7.5, 150mM NaCl, and 0.5% Triton X-100. Importantly, protease inhibitors should be omitted from the lysis buffer as they can interfere with caspase activity.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound assay, compiled from various sources.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration Range | Notes |
| This compound Substrate | 20 - 100 µM | Higher concentrations may increase background. |
| HEPES Buffer | 20 - 100 mM, pH 7.2 - 7.5 | Provides a stable pH environment for the enzyme. |
| DTT | 2 - 10 mM | A reducing agent necessary for caspase activity. |
| Cell Lysate Protein | 10 - 100 µ g/well | Should be titrated for optimal results.[3] |
Table 2: Fluorometer Settings for AMC Detection
| Parameter | Wavelength (nm) |
| Excitation | 340 - 360[2] |
| Emission | 440 - 460[2] |
Experimental Protocols
Detailed Protocol for Caspase-3 Activity Assay using this compound
This protocol is a synthesis of best practices for performing the this compound assay with cell lysates.
I. Reagent Preparation
-
Assay Buffer (1X):
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
10 mM DTT (add fresh before use)
-
1 mM EDTA
-
10% Glycerol
-
-
Lysis Buffer (1X):
-
50 mM Tris, pH 7.5
-
150 mM NaCl
-
0.5% Triton X-100
-
Note: Do not add protease inhibitors.[1]
-
-
This compound Substrate Stock Solution (10 mM):
-
Dissolve the lyophilized substrate in DMSO. Store in aliquots at -20°C, protected from light.[3]
-
-
AMC Standard (1 mM):
-
Dissolve 7-amino-4-methylcoumarin in DMSO for creating a standard curve.
-
II. Cell Lysis
-
Induce apoptosis in your cell culture model. Include a non-induced control.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10^6 cells/100 µL.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
III. Assay Procedure
-
Prepare a reaction master mix containing the Assay Buffer and the this compound substrate. For each reaction, you will need:
-
Assay Buffer (to a final volume of 100 µL)
-
This compound substrate (to a final concentration of 50 µM)
-
-
In a black, flat-bottom 96-well plate, add 50 µL of cell lysate (containing 10-100 µg of protein) to each well.
-
Include the following controls:
-
Blank: 50 µL of Lysis Buffer without cell lysate.
-
Negative Control: Lysate from non-induced cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Add 50 µL of the reaction master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
IV. Data Analysis
-
Subtract the fluorescence of the blank from all readings.
-
The signal-to-noise ratio can be calculated by dividing the fluorescence of the positive control by the fluorescence of the negative control.
-
To quantify the caspase-3 activity, generate a standard curve using the AMC standard.
Visualizations
Caption: Intrinsic pathway of apoptosis leading to Caspase-3 activation and substrate cleavage.
References
Common pitfalls in Ac-DMQD-AMC-based caspase-3 activity measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Ac-DMQD-AMC-based caspase-3 activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based caspase-3 assay?
This assay is a fluorometric method to detect caspase-3 activity. The substrate, this compound (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin), is a synthetic peptide that is specifically recognized and cleaved by active caspase-3. The cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorometer at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Q2: What is the difference between this compound and Ac-DEVD-AMC?
Both are fluorogenic substrates for caspase-3 and share a similar core recognition sequence (DXXD). Ac-DEVD-AMC is a more commonly used and extensively characterized substrate.[1][2][3] While both are effective, there might be subtle differences in their kinetic properties and specificity. It is advisable to empirically determine the optimal concentration and incubation time for the specific substrate you are using.
Q3: Can this assay distinguish between caspase-3 and caspase-7 activity?
No, this assay is not entirely specific for caspase-3. Caspase-7 has a very similar substrate preference and can also cleave the this compound or Ac-DEVD-AMC substrate.[2][4] Therefore, the measured activity is often referred to as caspase-3/7 activity. To specifically determine caspase-3 activity, it is recommended to use a specific caspase-3 inhibitor as a negative control or to perform a parallel assay with a caspase-7-specific substrate or inhibitor if available.
Q4: What are the essential controls to include in my experiment?
To ensure the validity of your results, the following controls are crucial:
-
Negative Control (Untreated Cells): This sample represents the basal level of caspase-3/7 activity in your cells.
-
Positive Control (Apoptosis-Induced Cells): This sample confirms that the assay is working correctly and that your cells can undergo apoptosis. A common inducer is staurosporine.[5]
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Blank Control (Assay Buffer + Substrate): This measures the background fluorescence of the substrate and buffer alone.[6]
-
Inhibitor Control (Apoptosis-Induced Cells + Caspase-3 Inhibitor): This confirms that the measured fluorescence is due to specific caspase-3 activity. A common inhibitor is Ac-DEVD-CHO.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence of the substrate or assay components. | - Prepare fresh substrate solution for each experiment.- Measure the fluorescence of a "substrate only" control and subtract this value from all readings.[7] |
| 2. Contamination of reagents or microplate. | - Use fresh, high-quality reagents.- Use black, opaque-walled microplates designed for fluorescence assays to minimize crosstalk and background. | |
| 3. Autofluorescence from cell lysates or compounds. | - Include a "lysate only" control (without substrate) to measure the intrinsic fluorescence of your sample.- If testing compounds, include a "compound only" control. | |
| Low or No Signal | 1. Insufficient caspase-3 activation. | - Optimize the concentration of the apoptosis-inducing agent and the treatment time.- Ensure cells are healthy and at an appropriate confluency before treatment. |
| 2. Inactive enzyme. | - Avoid repeated freeze-thaw cycles of cell lysates and purified enzymes.- Ensure the lysis buffer does not contain protease inhibitors that could inhibit caspase activity.[5] | |
| 3. Sub-optimal assay conditions. | - Optimize substrate concentration. A typical starting point is 20-50 µM.[1][8]- Optimize incubation time and temperature. Incubate for 1-2 hours at 37°C.[9] | |
| High Well-to-Well Variability | 1. Inaccurate pipetting. | - Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| 2. Uneven cell seeding or cell loss. | - Ensure a homogenous single-cell suspension before seeding.- Handle plates gently to avoid detaching adherent cells. | |
| 3. Bubbles in wells. | - Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present. |
Quantitative Data Summary
The following tables provide typical ranges for key experimental parameters. Note that optimal conditions may vary depending on the cell type, experimental setup, and specific reagents used.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration Range |
| This compound Substrate | 10 - 50 µM |
| DTT in Assay Buffer | 2 - 10 mM[8] |
| Cell Lysate Protein | 50 - 200 µ g/well [9] |
| Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) | 10 - 50 µM |
Table 2: Incubation and Measurement Parameters
| Parameter | Typical Value/Range |
| Incubation Time | 30 - 120 minutes |
| Incubation Temperature | 37°C |
| Excitation Wavelength | 360 - 380 nm[1][3] |
| Emission Wavelength | 440 - 460 nm[1][3] |
Experimental Protocols
Detailed Protocol for this compound Caspase-3 Activity Assay
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Triton X-100. Store at 4°C. Note: Do not add broad-spectrum protease inhibitors.[5]
-
Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Prepare fresh before use.
-
This compound Substrate Stock Solution (10 mM): Reconstitute the lyophilized substrate in DMSO. Store at -20°C in aliquots, protected from light.
-
Caspase-3 Inhibitor Stock Solution (e.g., Ac-DEVD-CHO, 2 mM): Reconstitute in DMSO. Store at -20°C.
2. Cell Lysis:
-
Induce apoptosis in your cells using the desired method. Include a non-induced control group.
-
For adherent cells, wash with ice-cold PBS and then add 50-100 µL of cold Lysis Buffer per well (for a 96-well plate). For suspension cells, pellet the cells, wash with PBS, and resuspend in cold Lysis Buffer.
-
Incubate on ice for 10 minutes.[5]
-
Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
3. Assay Procedure (96-well plate format):
-
Determine the protein concentration of your cell lysates.
-
In a black, opaque-walled 96-well plate, add 50 µg of protein from each cell lysate and adjust the volume to 50 µL with Lysis Buffer.
-
Prepare the following controls:
-
Blank: 50 µL Lysis Buffer.
-
Negative Control: 50 µL lysate from untreated cells.
-
Positive Control: 50 µL lysate from apoptosis-induced cells.
-
Inhibitor Control: 50 µL lysate from apoptosis-induced cells pre-incubated with 1 µL of 2 mM Caspase-3 Inhibitor for 10 minutes at room temperature.
-
-
Prepare the Reaction Mix by diluting the 2X Assay Buffer 1:1 with water and adding the this compound substrate to a final concentration of 40 µM (e.g., for 100 reactions, mix 5 mL of 2X Assay Buffer with 5 mL of water and 40 µL of 10 mM this compound).
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Visualizations
Caption: Caspase-3 activation pathway and the principle of the this compound assay.
Caption: A logical workflow for troubleshooting common issues in the this compound assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
Ac-DMQD-AMC Technical Support Center: Kinetic vs. Endpoint Assay Considerations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic caspase-3 substrate, Ac-DMQD-AMC. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during kinetic and endpoint assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the detection of caspase-3 activity, a key executioner caspase in the apoptotic pathway. The substrate consists of a tetrapeptide sequence (DMQD) recognized by caspase-3, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 between the aspartate (D) and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence can be measured using a fluorometer with excitation wavelengths between 340-380 nm and emission wavelengths between 440-460 nm[1][2]. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Q2: Can I use this compound with live cells?
No, this compound is not cell-permeable. Therefore, it is necessary to lyse the cells to allow the substrate to come into contact with the intracellular caspases. Assays are typically performed on cell lysates.
Q3: What is the difference between a kinetic and an endpoint assay?
A kinetic assay involves continuous monitoring of fluorescence over time, providing real-time data on the rate of product formation.[3] This approach offers a detailed view of the enzyme's catalytic properties. In contrast, an endpoint assay measures the total fluorescence at a single, predetermined time point after the reaction has been initiated.[3] The reaction is often stopped before measurement.
Q4: Which assay format—kinetic or endpoint—should I choose?
The choice between a kinetic and an endpoint assay depends on your experimental goals.[3]
-
Kinetic assays are preferable for detailed mechanistic studies, determining kinetic parameters like Vmax and Km, and for identifying potential assay artifacts or interfering compounds.[3][4] They are also valuable for studying time-dependent inhibition.
-
Endpoint assays are generally simpler, faster, and more cost-effective, making them well-suited for high-throughput screening (HTS) of large compound libraries to identify potential caspase-3 inhibitors or activators.[3][5][6][7]
Data Presentation: Kinetic vs. Endpoint Assay Comparison
| Feature | Kinetic Assay | Endpoint Assay |
| Measurement | Continuous monitoring of fluorescence over time. | Single fluorescence measurement at a fixed time point. |
| Data Output | Reaction rate (e.g., RFU/min). | Total fluorescence (RFU). |
| Primary Use Case | Detailed enzyme kinetics, inhibitor mechanism of action studies. | High-throughput screening (HTS), routine activity comparisons. |
| Advantages | - Provides detailed kinetic data.- Can identify assay interference and false positives.- Reveals time-dependent effects.[8] | - Simple and rapid.- Cost-effective for large sample numbers.- Scalable for automation.[3] |
| Disadvantages | - Requires a plate reader capable of repeated measurements.- Can be more time-consuming for data analysis. | - May miss time-dependent effects.- Susceptible to false positives from interfering compounds.- Does not provide information on reaction linearity.[9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence in "No-Cell" or "Blank" Wells | 1. Contamination of buffers or reagents with fluorescent compounds.2. Autohydrolysis of the this compound substrate.3. Caspase-like activity in serum if used in the assay buffer.[10] | 1. Use fresh, high-purity water and reagents. Filter-sterilize buffers.2. Store the substrate properly (desiccated, frozen, and protected from light) and avoid repeated freeze-thaw cycles. Prepare fresh substrate dilutions for each experiment.3. Omit serum from the final reaction mixture or heat-inactivate it. |
| High Fluorescence in Untreated/Negative Control Cells | 1. Spontaneous apoptosis in the cell culture.[10]2. Non-specific cleavage of the substrate by other proteases in the cell lysate. | 1. Optimize cell culture conditions, ensuring cells are healthy and not overly confluent. Use a "no-cell" control to differentiate from true background.[10]2. Include a control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the signal is from caspase-3 activity. |
| Weak or No Signal in Apoptotic/Positive Control Samples | 1. Inefficient cell lysis.2. Insufficient induction of apoptosis.3. Incorrect timing of the assay.4. Degraded substrate or enzyme. | 1. Ensure the lysis buffer is appropriate for your cell type and that lysis is complete (e.g., check by microscopy).2. Confirm apoptosis induction using an orthogonal method (e.g., Western blot for cleaved PARP, Annexin V staining).3. Caspase activity is transient. Create a time course to determine the optimal time point for measuring peak activity after inducing apoptosis.[11]4. Use freshly prepared substrate and ensure cell lysates are kept on ice to prevent protease degradation. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors or inaccurate sample volumes.2. Temperature fluctuations during the assay.3. Variation in cell number between wells. | 1. Use calibrated pipettes and ensure thorough mixing of reagents.2. Maintain a consistent temperature during incubation and reading. Pre-warm reagents and plates to the assay temperature.3. Accurately count cells before plating and lysis to ensure equal protein concentration in each lysate. |
Experimental Protocols
General Reagent Preparation
-
This compound Stock Solution: Reconstitute lyophilized this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT. Prepare fresh DTT for each experiment and add it to the buffer immediately before use.
Protocol 1: Endpoint Assay for Caspase-3 Activity
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with apoptosis-inducing agents and controls for the desired time.
-
Cell Lysis:
-
For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and resuspend in 50 µL of ice-cold Cell Lysis Buffer.
-
For adherent cells, remove the culture medium, wash once with ice-cold PBS, and add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
-
Incubation: Incubate the plate on ice for 10-20 minutes.
-
Lysate Clarification: Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Assay Setup: Transfer 25 µL of the supernatant (cell lysate) to a new, opaque-walled 96-well plate (e.g., black plate).
-
Reaction Initiation:
-
Prepare the Assay Mix by diluting the this compound stock solution to a final concentration of 100 µM in 1X Reaction Buffer (dilute 2X Reaction Buffer with an equal volume of nuclease-free water).
-
Add 75 µL of the Assay Mix to each well containing cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.[12]
Protocol 2: Kinetic Assay for Caspase-3 Activity
-
Cell Culture, Treatment, and Lysis: Follow steps 1-5 from the Endpoint Assay protocol.
-
Plate Reader Setup: Pre-set the fluorescence plate reader to the assay temperature (e.g., 37°C) and program it to take readings every 5 minutes for a total period of 60-120 minutes at Ex/Em wavelengths of ~380/~450 nm.
-
Reaction Initiation:
-
Prepare the Assay Mix as described in the Endpoint Assay protocol.
-
Add 75 µL of the Assay Mix to each well.
-
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed reader and begin kinetic measurements.
-
Data Analysis: Calculate the rate of the reaction (Vmax) by determining the slope of the linear portion of the fluorescence versus time curve. Express results as RFU/minute.
Visualizations
Caption: Caspase-3 activation signaling pathways.
Caption: Workflow for a kinetic caspase-3 assay.
Caption: Workflow for an endpoint caspase-3 assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. labinsights.nl [labinsights.nl]
- 10. promega.com [promega.com]
- 11. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Dealing with low signal in Ac-DMQD-AMC apoptosis assay
This guide provides troubleshooting advice and frequently asked questions for researchers using the Ac-DMQD-AMC fluorogenic substrate to measure caspase-3 activity during apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound apoptosis assay?
The this compound assay is a method to quantify the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. The substrate, this compound, consists of a specific four-amino-acid peptide sequence (Asp-Met-Gln-Asp) recognized by caspase-3, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the substrate is weakly fluorescent. During apoptosis, activated caspase-3 cleaves the peptide sequence between the aspartate (D) and the AMC molecule.[1][2] This cleavage event releases free AMC, which is highly fluorescent and can be measured using a spectrofluorometer. The intensity of the fluorescence is directly proportional to the amount of active caspase-3 in the sample.[3][4]
Q2: What are the essential controls for this assay?
To ensure the accuracy and reliability of your results, the following controls are critical:
-
Negative Control: Consists of untreated or uninduced cells processed in the same manner as the experimental samples. This control establishes the basal level of caspase-3 activity in your cells.[1]
-
Positive Control: Involves treating cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide, or an anti-Fas antibody) to confirm that the assay system and reagents are working correctly.[1][5][6][7]
-
Blank (Reagent) Control: Contains all reaction components (lysis buffer, reaction buffer, substrate) but no cell lysate.[1] This is used to measure the background fluorescence of the reagents and subtract it from all other readings.
Q3: What are the correct excitation and emission wavelengths for detecting cleaved AMC?
The released 7-amino-4-methylcoumarin (AMC) should be measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-460 nm.[1][4][8] Always confirm the optimal settings for your specific microplate reader.
Q4: How should the this compound substrate and other kit components be stored?
Proper storage is crucial for reagent stability. The substrate and other kit components should typically be stored at -20°C.[1][4][9] The substrate is often dissolved in DMSO for a stock solution; this stock should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can significantly reduce its activity.[1] Always protect the fluorogenic substrate from light to prevent photobleaching.[9]
Troubleshooting Guide: Low Signal
A low or absent fluorescent signal is a common issue. The following Q&A guide addresses potential causes and solutions, starting from biological factors and moving to technical aspects of the assay.
Problem: The fluorescent signal in my induced (apoptotic) samples is very low or indistinguishable from the negative control.
Q1: Did the treatment successfully induce apoptosis in the cells?
-
Potential Cause: The most common reason for a low signal is that the cells have not entered apoptosis or have low levels of caspase-3 activation.[5] The specific cell type may be resistant to the chosen stimulus, or the concentration and duration of the treatment may be suboptimal. Additionally, some cell types may utilize caspase-3-independent apoptosis pathways.[10][11]
-
Solution:
-
Run a Positive Control: Always include a positive control, such as treating your cells with a potent and well-characterized apoptosis inducer like staurosporine.[7] This will validate that the assay reagents and your protocol are capable of detecting a signal.
-
Optimize Induction: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Confirm Apoptosis with an Alternate Method: Use an orthogonal method, such as Annexin V staining or TUNEL assay, to confirm that your treatment is indeed inducing apoptosis.[12]
-
Q2: Could there be an issue with the assay reagents?
-
Potential Cause: Reagents can degrade due to improper storage or handling. The this compound substrate is sensitive to repeated freeze-thaw cycles and light exposure.[1][9] Buffers stored improperly may lose their effectiveness.
-
Solution:
-
Aliquot Reagents: Prepare single-use aliquots of the substrate and DTT-containing buffers to avoid freeze-thaw cycles.
-
Protect from Light: Keep the substrate vial and plates containing the reaction mixture protected from light as much as possible.[9]
-
Check Reagent Age: If reagents are old or past their expiration date, consider using a new kit or fresh components.[13]
-
Test with Purified Enzyme: If available, test the substrate and reaction buffer with purified, active caspase-3 to directly assess their functionality.[1]
-
Q3: Is the experimental setup optimal?
-
Potential Cause: An insufficient number of cells or too low a protein concentration in the lysate can lead to a signal that is below the detection limit of the instrument.[11] Conversely, excessively high cell density can sometimes inhibit the apoptotic process. Incubation times or temperatures may also be incorrect.[9]
-
Solution:
-
Optimize Cell Number/Protein Concentration: The recommended starting range is typically 1–5 million cells per sample, yielding a protein concentration of 50–200 µg per reaction.[1][9] Titrate the amount of cell lysate to find the optimal concentration for your system.[1]
-
Verify Incubation Parameters: Ensure the incubation is performed at 37°C for 1-2 hours.[1][9][10] A longer incubation (up to 4 hours) might increase the signal, but be aware that this can also increase background fluorescence.[11]
-
Ensure Complete Lysis: Incomplete cell lysis will result in a lower yield of cytosolic proteins, including caspase-3. Ensure the lysis buffer is appropriate for your cell type and that incubation on ice is sufficient (typically 10-30 minutes).[1][10]
-
Q4: Are there any inhibitors present in the assay?
-
Potential Cause: Components from your cell culture medium or lysis buffer can interfere with the enzymatic reaction. Chelating agents like EDTA can inhibit caspase activity.[5] Some lysis buffers may contain protease inhibitors that, if not intended for this assay, could inhibit caspase-3.
-
Solution:
-
Wash Cells: Thoroughly wash cells with ice-cold PBS after harvesting to remove any residual media components.
-
Use Recommended Buffers: Use the lysis and reaction buffers provided with the kit or recommended in established protocols. Avoid adding broad-spectrum protease inhibitors to the lysis buffer unless specified; if necessary, use inhibitor cocktails that do not target caspases.[7]
-
Q5: Are the instrument settings correct?
-
Potential Cause: Incorrect wavelength settings on the fluorometer or microplate reader are a simple but common error. Using the wrong type of microplate can also be a problem.
-
Solution:
-
Verify Wavelengths: Set the excitation to ~380 nm and emission to ~440-460 nm.[8]
-
Adjust Gain Settings: Optimize the gain (sensitivity) setting on the instrument. Use your positive control sample to set a gain that places the signal in the upper range of the linear detector response without saturation.
-
Use Correct Plate Type: For fluorescence assays, use opaque-walled (preferably black) 96-well plates to minimize light scatter and cross-talk between wells.[9] Clear plates are for absorbance-based assays.[9]
-
Data and Parameters
Table 1: Recommended Reagent Concentrations & Incubation Parameters
| Parameter | Recommended Range | Notes |
| Cell Number | 1 x 10⁶ – 5 x 10⁶ cells per sample | Optimal number is cell-type dependent.[9] |
| Protein Concentration | 50 – 200 µg of total protein per assay | Should be quantified before starting the assay.[9][10] |
| This compound Substrate | 20 – 200 µM (final concentration) | A common final concentration is 50 µM.[1][9] |
| DTT | 2 – 10 mM (final concentration) | Must be added fresh to the reaction buffer before use.[1][9] |
| Incubation Time | 1 – 2 hours | Can be extended up to 4 hours if the signal is low.[1][9][11] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | 340 – 380 nm | |
| Emission Wavelength | 440 – 460 nm | [1][4][8] |
Table 2: Troubleshooting Summary for Low Signal
| Potential Cause | Key Diagnostic Check | Recommended Action |
| No/Inefficient Apoptosis | Positive control shows no/low signal. | Optimize apoptosis induction (dose/time); confirm with another method (e.g., Annexin V). |
| Reagent Degradation | Reagents are old, improperly stored, or repeatedly frozen/thawed. | Use fresh reagents/kit; aliquot substrate and store protected from light at -20°C. |
| Suboptimal Cell/Protein Amount | Protein concentration is below 50 µ g/reaction . | Increase the number of cells harvested or the volume of lysate used per reaction. |
| Presence of Inhibitors | All samples, including positive control, show low signal. | Wash cells thoroughly with PBS; use assay-specific buffers without EDTA or non-specific protease inhibitors. |
| Incorrect Instrument Settings | Signal is low despite a strong positive control (visual inspection). | Verify Ex/Em wavelengths (~380/460 nm); optimize gain; use black-walled plates. |
Experimental Protocols
Protocol 1: General this compound Assay
-
Cell Preparation: Plate cells and treat with your compound of interest to induce apoptosis. Concurrently, prepare wells for negative (untreated cells) and positive (e.g., staurosporine-treated) controls.
-
Cell Lysis: Harvest 1-5 million cells per sample by centrifugation. Wash once with ice-cold PBS, then lyse the cells according to Protocol 2.
-
Protein Quantification: Determine the protein concentration of each cell lysate. A Bradford or BCA assay is suitable, but ensure it is compatible with the lysis buffer components.[11]
-
Assay Preparation: In a black, 96-well microplate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume of each well to be equal using chilled Cell Lysis Buffer.
-
Reaction Initiation: Prepare the 2X Reaction Buffer containing 10 mM DTT (add DTT fresh).[9] Add 50 µL of this buffer to each well containing cell lysate.
-
Substrate Addition: Add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well and mix gently.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the plate in a fluorometer using an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.
Protocol 2: Preparation of Cell Lysates
-
Harvest cells (adherent cells may be scraped or trypsinized, while suspension cells are pelleted). Count the cells.
-
Centrifuge at ~2,000 rpm for 5 minutes and discard the supernatant.[10]
-
Wash the cell pellet with 1 mL of ice-cold PBS, centrifuge again, and discard the supernatant.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi) per 1-5 x 10⁶ cells.[1][9]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[9]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate. Proceed immediately with the assay or store at -80°C for future use.[9]
Visual Guides
Caption: Intrinsic apoptosis pathway leading to Caspase-3 activation and substrate cleavage.
Caption: General experimental workflow for the this compound caspase-3 activity assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Positive and Negative Controls | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. mpbio.com [mpbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. biotium.com [biotium.com]
Impact of cell lysis buffer on Ac-DMQD-AMC assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when performing the Ac-DMQD-AMC Caspase-3 assay, with a specific focus on the impact of the cell lysis buffer.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to measure the activity of caspase-3, a key enzyme in the apoptotic pathway.[1][2] The assay utilizes a synthetic substrate, Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin (this compound). In the presence of active caspase-3, the enzyme cleaves the substrate, releasing the fluorescent compound 7-amino-4-methylcoumarin (AMC). The amount of fluorescence, measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the caspase-3 activity in the cell lysate.[3][4]
Q2: Why is the choice of cell lysis buffer critical for this assay?
The cell lysis buffer is crucial as it must efficiently release cellular contents, including active caspase-3, without denaturing the enzyme or interfering with the fluorescent detection. Components of the lysis buffer, such as detergents, salts, and protease inhibitors, can significantly impact the measured caspase-3 activity. An inappropriate buffer can lead to either an underestimation or overestimation of the enzymatic activity, resulting in inaccurate and unreliable data.
Q3: What are the typical components of a cell lysis buffer for a caspase-3 assay?
A standard cell lysis buffer for a caspase-3 assay generally includes:
-
Buffering Agent: To maintain a stable pH (typically around 7.4-7.5), common choices include HEPES or Tris-HCl.[4][5]
-
Detergent: To solubilize cell membranes. Non-ionic detergents like CHAPS or Triton™ X-100 are preferred as they are less likely to denature proteins compared to ionic detergents.[4][6]
-
Additives: Dithiothreitol (DTT) is often included to maintain the reduced state of the caspase's cysteine residue in the active site.[5][6] EDTA may also be present to chelate divalent cations that could activate certain proteases.[6]
Q4: Can I use a protease inhibitor cocktail in my lysis buffer?
Caution is advised when using broad-spectrum protease inhibitor cocktails.[7] While they are intended to prevent non-specific protein degradation, some components may inhibit caspase activity.[5] If necessary, use a cocktail that is specifically designed for caspase assays or one that omits inhibitors of cysteine proteases (e.g., E-64 and leupeptin).[5] It is always recommended to run a control with and without the inhibitor cocktail to assess its impact on the assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, with a focus on the role of the cell lysis buffer.
Issue 1: Low or No Caspase-3 Activity Detected
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | The detergent concentration in your lysis buffer may be too low to effectively rupture the cell membranes. |
| Enzyme Denaturation | The type or concentration of detergent may be too harsh, leading to the denaturation of caspase-3. |
| Inhibitory Components in Lysis Buffer | Certain components in your lysis buffer, such as specific protease inhibitors, may be inhibiting caspase-3 activity. |
| Incorrect Buffer pH | The pH of your lysis buffer may be outside the optimal range for caspase-3 activity (typically pH 7.2-7.5). |
Illustrative Data: Effect of Detergent Concentration on Caspase-3 Activity
| Detergent (in Lysis Buffer) | Concentration | Relative Fluorescence Units (RFU) |
| CHAPS | 0.1% | 8500 |
| CHAPS | 0.5% | 12300 |
| CHAPS | 1.0% | 11800 |
| Triton™ X-100 | 0.1% | 9200 |
| Triton™ X-100 | 0.5% | 13100 |
| Triton™ X-100 | 1.0% | 12500 |
| SDS | 0.1% | 1500 |
This table presents hypothetical data for illustrative purposes, demonstrating how detergent choice and concentration can influence the measured caspase-3 activity.
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Lysis Buffer Autofluorescence | Some components of the lysis buffer may be inherently fluorescent at the excitation/emission wavelengths of AMC. |
| Contamination of Lysis Buffer | The lysis buffer may be contaminated with fluorescent substances. |
| Non-specific Substrate Cleavage | Other proteases released during lysis may be cleaving the this compound substrate. |
Illustrative Data: Impact of Lysis Buffer Components on Background Fluorescence
| Lysis Buffer Component | Background RFU (no lysate) |
| Standard Lysis Buffer | 150 |
| Lysis Buffer + Protease Inhibitor Cocktail X | 450 |
| Lysis Buffer with different detergent brand | 160 |
This table provides hypothetical data to illustrate how different components can contribute to background fluorescence.
Experimental Protocols
Standard Cell Lysis Protocol for this compound Assay
-
Preparation of Lysis Buffer: A commonly used lysis buffer formulation is 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA.[6]
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and then add the lysis buffer. For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in the lysis buffer.
-
Lysis: Incubate the cells in the lysis buffer on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the lysate at approximately 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Lysate Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This lysate is now ready for the caspase-3 activity assay.
This compound Caspase-3 Assay Protocol
-
Prepare Reaction Buffer: A typical reaction buffer is 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[3]
-
Set up the Assay: In a 96-well black plate suitable for fluorescence measurements, add your cell lysate to each well. Include a blank control with lysis buffer only.
-
Add Substrate: Add the this compound substrate to each well to a final concentration of 20-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Visualizations
Caption: Simplified signaling pathways leading to Caspase-3 activation.
Caption: Experimental workflow for the this compound caspase-3 assay.
References
Ac-DMQD-AMC stability and storage conditions
Welcome to the technical support center for the fluorogenic caspase-3 substrate, Ac-DMQD-AMC (Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Under these conditions, the product is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO. For short-term storage, the stock solution can be kept at -20°C for up to one month. For long-term storage, it is advisable to store the solution in aliquots at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Is this compound light sensitive?
A3: Yes, it is recommended to protect the solid compound and its solutions from light to prevent potential degradation and increased background fluorescence. Store in a dark container or wrap the container with aluminum foil.
Q4: What is the excitation and emission wavelength for the cleaved AMC fluorophore?
A4: The released 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[1]
Stability and Handling
Proper handling and storage of this compound are crucial for obtaining reliable and reproducible results in your caspase-3 activity assays. The following tables summarize the key stability and storage information.
Quantitative Data Summary
Table 1: Storage and Stability of this compound (Solid Form)
| Parameter | Recommendation | Stability Period |
| Storage Temperature | -20°C | ≥ 4 years[1] |
| Light Exposure | Protect from light | Not specified |
Table 2: Storage and Stability of this compound (in DMSO)
| Parameter | Recommendation | Stability Period |
| Short-Term Storage | -20°C | Up to 1 month |
| Long-Term Storage | -80°C (aliquoted) | Up to 6 months |
| Freeze-Thaw Cycles | Avoid repeated cycles | Not specified |
| Light Exposure | Protect from light | Not specified |
Experimental Protocols
Detailed Methodology: Caspase-3 Activity Assay
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells to be assayed
-
This compound
-
DMSO (anhydrous)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% Triton X-100)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store as described in Table 2.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add ice-cold Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a black 96-well plate, add 50-100 µg of cell lysate protein to each well.
-
Adjust the volume in each well with Assay Buffer to a final volume of 100 µL.
-
Include a blank control (Assay Buffer only) and a negative control (lysate from untreated cells).
-
-
Substrate Addition:
-
Dilute the this compound stock solution in Assay Buffer to a final working concentration of 20-50 µM.
-
Add 100 µL of the diluted this compound solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Ex/Em = 350/450 nm) at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.
-
-
Data Analysis: Calculate the rate of fluorescence increase over time. The caspase-3 activity is proportional to this rate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation | - Prepare fresh substrate solution. - Protect substrate from light during storage and incubation. - Ensure DMSO is anhydrous. |
| Cell culture medium interference | - Ensure complete removal of cell culture medium before cell lysis. Phenol red in the medium can cause background fluorescence. | |
| Autofluorescence of compounds | - If testing inhibitors or activators, run a control with the compound alone to check for intrinsic fluorescence. | |
| Low or No Signal | Inactive enzyme | - Ensure proper sample handling and storage to maintain enzyme activity. - Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm assay performance. |
| Incorrect buffer composition | - Ensure the assay buffer has the correct pH and contains a reducing agent like DTT, which is often required for caspase activity. | |
| Insufficient substrate concentration | - Optimize the substrate concentration. A concentration that is too low may result in a weak signal. | |
| Inconsistent Readings | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | - Ensure the plate is incubated at a stable temperature throughout the assay. | |
| Incomplete mixing | - Gently mix the plate after adding the substrate to ensure a homogenous reaction mixture. |
Visualizations
References
Technical Support Center: Interpreting Unexpected Results from Your Ac-DMQD-AMC Caspase-3 Assay
Welcome to our dedicated support center for the Ac-DMQD-AMC Caspase-3 assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and interpret unexpected results. Find answers to frequently asked questions and detailed protocols to ensure the success of your experiments.
Understanding the this compound Assay
The this compound assay is a fluorometric method to measure the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate, this compound, which is specifically recognized and cleaved by active caspase-3. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-3 activity in your sample. It is important to note that while this compound is a preferred substrate for caspase-3, other executioner caspases, such as caspase-7, may also show some activity towards this substrate.[1]
Caspase-3 Activation Signaling Pathway
Caspase-3 is typically activated through two main pathways: the intrinsic and extrinsic pathways. The diagram below illustrates the key steps leading to the activation of this critical apoptotic enzyme.
Troubleshooting Guide
Issue 1: High Background Fluorescence in "No Enzyme" or "Blank" Controls
| Potential Cause | Recommended Solution |
| Substrate Instability/Degradation: The this compound substrate can degrade over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles, leading to the release of free AMC.[2] | - Aliquot the substrate upon receipt and store at -20°C, protected from light. - Avoid repeated freeze-thaw cycles.[2] - Prepare fresh substrate dilutions for each experiment. |
| Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds or proteases. | - Use high-purity, nuclease-free water to prepare all buffers. - Prepare fresh assay buffer for each experiment. - Test individual components of the assay for fluorescence. |
| Autofluorescence of Assay Plate: Some microplates can exhibit inherent fluorescence. | - Use black, opaque-walled microplates designed for fluorescence assays to minimize background. |
| Media Components: Phenol red in cell culture media can contribute to background fluorescence. | - When possible, use phenol red-free media for the final cell culture step before lysis. - Ensure cell pellets are washed thoroughly with PBS to remove any residual media. |
Issue 2: Low or No Signal in Positive Control/Treated Samples
| Potential Cause | Recommended Solution |
| Inactive Caspase-3: The apoptotic stimulus may not have been effective, or caspase-3 activity may have already peaked and declined. | - Optimize the concentration and incubation time of your apoptotic inducer. A time-course experiment is recommended. - Ensure your positive control (e.g., staurosporine-treated cells) is inducing apoptosis effectively. |
| Insufficient Cell Lysis: Incomplete cell lysis will result in a lower concentration of active caspase-3 in the lysate. | - Ensure the lysis buffer is appropriate for your cell type and that the incubation on ice is sufficient (typically 10-20 minutes).[3][4] - The number of cells used should be optimized; a typical range is 1-5 x 10^6 cells per sample.[4][5] |
| Incorrect Assay Buffer Composition: The pH and composition of the assay buffer are critical for enzyme activity. | - Verify the pH of the assay buffer (typically pH 7.2-7.5).[2] - Ensure the presence of a reducing agent like DTT in the assay buffer, as caspases are cysteine proteases.[2] |
| Substrate Not Cell-Permeable: The this compound substrate is not cell-permeable and must be used with cell lysates.[6] | - This assay is designed for use with cell lysates, not intact cells. Ensure you are preparing a cell lysate before adding the substrate. |
| Incorrect Fluorometer Settings: The excitation and emission wavelengths may not be set correctly for AMC. | - Set the fluorometer to an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[4][7] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting: Small volumes of enzyme or substrate can lead to significant errors if not pipetted accurately. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Uneven Cell Seeding or Lysis: Variation in cell number or lysis efficiency between wells will lead to inconsistent results. | - Ensure a homogenous cell suspension before seeding. - Mix cell lysates gently but thoroughly before aliquoting into the assay plate. |
| Temperature Fluctuations: Caspase activity is temperature-dependent. | - Ensure all assay components are at the same temperature before starting the reaction. - Incubate the assay plate at a constant temperature (e.g., 37°C) and for a consistent amount of time.[2][4] |
| Bubbles in Wells: Bubbles can interfere with the light path and lead to inaccurate fluorescence readings. | - Be careful not to introduce bubbles when pipetting. - Centrifuge the plate briefly to remove any bubbles before reading. |
Troubleshooting Workflow
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to Caspase-3 Substrates: Ac-DMQD-AMC vs. Ac-DEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of caspase-3 activity is a cornerstone of apoptosis research and a critical endpoint in drug discovery programs targeting programmed cell death. The choice of a fluorogenic substrate is paramount for obtaining sensitive and specific results. This guide provides a detailed comparison of two commonly used caspase-3 substrates, Ac-DEVD-AMC and Ac-DMQD-AMC, to aid researchers in selecting the optimal reagent for their experimental needs.
Performance Comparison
The DEVD tetrapeptide sequence is derived from the cleavage site in poly(ADP-ribose) polymerase (PARP), a well-established caspase-3 substrate.[1][2][3] Consequently, Ac-DEVD-AMC is widely utilized for measuring the activity of caspase-3 and the closely related caspase-7.[2][4] While Ac-DEVD-AMC is a highly sensitive substrate, its specificity can be a concern as it is also recognized and cleaved by other caspases, including caspase-1, -4, and -8.
The this compound substrate represents an alternative sequence for caspase-3 recognition. While direct, comprehensive kinetic data for this compound is not as readily available in the literature, studies on the corresponding aldehyde inhibitor (Ac-DMQD-CHO) indicate that it is a weak inhibitor of caspase-3.[5] This suggests that this compound is likely a less efficient substrate for caspase-3 compared to Ac-DEVD-AMC.
| Feature | Ac-DEVD-AMC | This compound |
| Peptide Sequence | N-Acetyl-Asp-Glu-Val-Asp-AMC | N-Acetyl-Asp-Met-Gln-Asp-AMC |
| Recognition Site | Based on PARP cleavage site | Alternative tetrapeptide sequence |
| Km for Caspase-3 | ~10 µM[1] | Data not readily available; likely higher than Ac-DEVD-AMC |
| Specificity | Cleaved by caspase-3 and -7; also susceptible to cleavage by caspases-1, -4, and -8. | Likely shows some specificity for caspase-3, but may be a less efficient substrate overall. |
| Cleavage Efficiency | High | Likely lower than Ac-DEVD-AMC |
| Common Applications | General caspase-3/7 activity assays | Less commonly used; may have niche applications |
Experimental Data Insights
Kinetic studies have established the Michaelis constant (Km) of Ac-DEVD-AMC for caspase-3 to be approximately 10 µM, indicating a strong affinity of the enzyme for this substrate.[1]
While quantitative data for this compound is scarce, research on caspase-3 substrate specificity provides valuable context. For instance, the inhibitor Ac-DMQD-CHO was found to be a weak inhibitor of caspase-3, with an IC50 of 193 nM, and it displayed minimal inhibitory effects on caspases-7, -8, and -9.[5] This suggests that the DMQD sequence is not optimally recognized by the active site of caspase-3.
Further emphasizing the importance of the P2-P4 positions for specificity, a study on the substrate Ac-DNLD-MCA demonstrated cleavage by caspase-3 with an efficiency comparable to Ac-DEVD-MCA.[5] However, Ac-DNLD-MCA was hardly cleaved by caspase-7, -8, and -9, highlighting that specific amino acid substitutions can significantly enhance substrate selectivity.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic cleavage of a fluorogenic caspase-3 substrate and a typical experimental workflow for measuring caspase-3 activity.
Caption: Enzymatic cleavage of a fluorogenic substrate by active caspase-3.
Caption: General workflow for a caspase-3 activity assay.
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a fluorogenic substrate. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase-3 substrate (Ac-DEVD-AMC or this compound), 10 mM stock in DMSO
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired apoptosis-inducing agent for the indicated time. Include a vehicle-treated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and scrape into lysis buffer.
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Incubate the cell lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 90 µL with assay buffer.
-
Prepare a reaction mix by diluting the fluorogenic substrate stock to a final concentration of 50 µM in assay buffer.
-
Add 10 µL of the 10X substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Incubate the plate at 37°C and take kinetic readings every 5-10 minutes for 1-2 hours, or take a final endpoint reading after a suitable incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
For kinetic assays, determine the rate of increase in fluorescence (Vmax).
-
Normalize the fluorescence signal to the protein concentration of the lysate.
-
Express caspase-3 activity as relative fluorescence units (RFU) per microgram of protein or as a fold change relative to the control.
-
Conclusion
For general and sensitive detection of caspase-3/7 activity, Ac-DEVD-AMC remains the substrate of choice due to its well-characterized kinetics and high cleavage efficiency. However, researchers should be mindful of its potential for off-target cleavage by other caspases. When a higher degree of specificity for caspase-3 is required, alternative substrates with modified peptide sequences, such as those with alterations in the P2 and P3 positions, should be considered. Based on available data, this compound is likely a less efficient substrate for caspase-3, and its use may be limited. For highly specific measurement of caspase-3 activity, substrates like Ac-DNLD-MCA may offer a superior alternative to both Ac-DEVD-AMC and this compound. The selection of the most appropriate substrate will ultimately depend on the specific experimental goals and the required balance between sensitivity and specificity.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Detection: Ac-DMQD-AMC vs. TUNEL Assay
For researchers, scientists, and drug development professionals studying programmed cell death, selecting the appropriate apoptosis detection assay is critical for generating accurate and meaningful data. This guide provides an objective comparison between two widely used methods: the Ac-DMQD-AMC caspase-3 assay and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. We will delve into their detection principles, experimental workflows, and present a direct comparison of their capabilities, supported by detailed experimental protocols.
Principles of Detection
This compound Assay: Measuring Executioner Caspase Activity
The this compound assay is a fluorometric method that quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] The principle relies on a synthetic tetrapeptide substrate, this compound (Acetyl-Asp-Met-Gln-Asp-amino-4-methylcoumarin), which mimics the natural cleavage site of caspase-3. In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the highly fluorescent AMC (7-amino-4-methylcoumarin) moiety is released.[1] The resulting fluorescence intensity, typically measured at an excitation of ~380 nm and emission of ~460 nm, is directly proportional to the amount of active caspase-3 in the sample, providing a quantitative measure of this mid-stage apoptotic event.[1][2]
TUNEL Assay: Detecting DNA Fragmentation
The TUNEL assay is a method designed to detect the extensive DNA fragmentation that occurs during the late stages of apoptosis.[3][4] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the attachment of labeled deoxynucleotides (e.g., dUTPs tagged with a fluorochrome or biotin) to the 3'-hydroxyl (3'-OH) termini of DNA strand breaks.[3][5] These labeled sites can then be visualized by fluorescence microscopy or quantified by flow cytometry.[5] While highly effective at identifying cells in the final phases of apoptosis, it's important to note that the TUNEL assay is not exclusively specific for apoptosis and may also label cells with DNA damage from other causes, such as necrosis.[3][6]
Quantitative Data Summary
| Feature | This compound Assay | TUNEL Assay |
| Apoptotic Event Detected | Caspase-3 enzymatic activity | DNA fragmentation (3'-OH ends)[3][5] |
| Stage of Apoptosis | Mid-stage | Late-stage[4] |
| Assay Principle | Fluorometric, kinetic | In situ labeling, endpoint |
| Primary Sample Type | Cell lysates[7] | Fixed cells or tissue sections[5][6] |
| Primary Detection Method | Fluorescence plate reader | Fluorescence microscopy, flow cytometry[5] |
| Quantification | Quantitative (rate of fluorescence change) | Semi-quantitative (cell counting) or qualitative (imaging) |
| Throughput | High-throughput compatible (96/384-well plates)[8] | Lower throughput, more labor-intensive per sample |
| Specificity Considerations | Specific for Caspase-3/7 activity | Can label necrotic cells or non-apoptotic DNA damage[3][6] |
Experimental Workflows
The workflows for these assays differ significantly, reflecting their distinct principles and sample requirements.
Experimental Protocols
Below are generalized protocols for performing both assays. Researchers should always optimize conditions for their specific cell type and experimental setup.
This compound Caspase-3 Assay Protocol (96-well plate format)
-
Cell Treatment: Plate cells in a 96-well plate and treat with the desired apoptotic inducer for the appropriate duration.[9] A typical cell count is between 5 x 10⁴ and 2 x 10⁵ cells per well.[9]
-
Cell Lysis:
-
Reagent Preparation:
-
Prepare a 2X Reaction Buffer (e.g., 40 mM HEPES, 20% glycerol, 4 mM DTT, pH 7.5).
-
Prepare the substrate solution by diluting a stock of this compound (typically 10 mM in DMSO) into the reaction buffer to a final concentration of 20-50 µM.
-
-
Assay Execution:
-
Add an equal volume of the 2X reaction buffer with substrate to each well containing cell lysate.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[2]
-
The rate of increase in fluorescence is proportional to the caspase-3 activity.
-
TUNEL Assay Protocol (for adherent cells on coverslips)
-
Cell Treatment: Grow cells on sterile coverslips in a multi-well plate. Induce apoptosis as required by the experimental design.
-
Fixation:
-
Permeabilization:
-
TdT Reaction:
-
Wash the cells again with PBS.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions, typically containing TdT enzyme, fluorescently labeled dUTPs, and reaction buffer.
-
Add the TdT reaction cocktail to the cells, ensuring the entire coverslip is covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[11]
-
-
Detection and Visualization:
-
Stop the reaction by washing the cells twice with PBS or a provided wash buffer.[11]
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI or Hoechst to visualize all cells.
-
Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
-
Visualize the results using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Conclusion and Recommendations
The choice between the this compound and TUNEL assays depends primarily on the experimental question and the specific stage of apoptosis being investigated.
-
Use the this compound assay when you need to quantitatively measure the activity of executioner caspase-3, particularly for high-throughput screening of compounds that modulate apoptosis or for studying the kinetics of caspase activation in a cell population. It is an excellent choice for detecting mid-stage apoptosis in cell lysates.
-
Use the TUNEL assay when the goal is to visualize and identify individual apoptotic cells in situ within a larger population or in a tissue section. It is the method of choice for confirming late-stage apoptosis by detecting the hallmark of DNA fragmentation and for understanding the spatial distribution of cell death in complex samples.
For a comprehensive understanding of the apoptotic process, researchers often employ both methods in parallel: using a caspase assay to confirm the activation of the enzymatic cascade and the TUNEL assay to visualize the terminal events of cell death.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. TUNEL assay - Wikipedia [en.wikipedia.org]
- 4. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TUNEL staining [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Ac-DEVD-AMC Caspase-3 Assay: A Comparative Guide to Key Inhibitors
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The Ac-DEVD-AMC fluorogenic assay stands as a widely adopted method for this purpose. This guide provides a comprehensive validation of the Ac-DEVD-AMC assay by comparing its performance in the presence of well-established caspase-3 inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable assay implementation.
The principle of the Ac-DEVD-AMC assay is straightforward and effective. The synthetic tetrapeptide substrate, Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), contains the preferred cleavage sequence for caspase-3. In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the caspase-3 activity in the sample.
Comparative Performance of Caspase-3 Inhibitors
To validate the specificity and reliability of the Ac-DEVD-AMC assay, its performance was evaluated in the presence of several known caspase-3 inhibitors. The half-maximal inhibitory concentration (IC50) for each inhibitor was determined, providing a quantitative measure of their potency in this assay system. While IC50 values can vary slightly between studies due to different assay conditions, the data presented below is collated from studies using comparable methodologies to provide a useful point of reference.
| Inhibitor | Type of Inhibition | Target Caspases | Reported IC50 for Caspase-3 |
| Ac-DEVD-CHO | Reversible, Competitive | Group II Caspases (Caspase-3, -7) | ~0.2-10 nM |
| Z-DEVD-FMK | Irreversible | Caspase-3, -6, -7, -8, -10 | ~10-20 µM |
| Q-VD-OPh | Irreversible, Pan-Caspase | Broad Spectrum Caspase Inhibitor | ~25-400 nM |
Note: IC50 values are highly dependent on experimental conditions such as enzyme and substrate concentrations, and incubation time. The values presented here are for comparative purposes.
Signaling Pathway and Assay Workflow
To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the caspase-3 activation pathway and the workflow for inhibitor validation using the Ac-DEVD-AMC assay.
Comparative Analysis of Ac-DMQD-AMC Cross-reactivity with Effector Caspases
For researchers, scientists, and drug development professionals, understanding the specificity of fluorescent substrates is paramount for accurate assessment of caspase activity. This guide provides a comparative analysis of the Ac-DMQD-AMC substrate, focusing on its cross-reactivity with other caspases, particularly in relation to the widely used Ac-DEVD-AMC.
While direct quantitative kinetic data on the cross-reactivity of the fluorogenic substrate this compound with a wide range of caspases is not extensively available in the public domain, we can infer its potential selectivity profile by examining related compounds and the general principles of caspase substrate recognition. This guide synthesizes available information to provide a comparative overview and detailed experimental protocols for assessing caspase activity.
Inferred Selectivity Profile of this compound
The tetrapeptide sequence of a substrate is a primary determinant of its recognition and cleavage by specific caspases. The canonical caspase-3 and caspase-7 substrate, Ac-DEVD-AMC, is well-characterized and known to be cleaved by other caspases to varying degrees.
Limited data on the inhibitor Ac-DMQD-CHO, which shares the same peptide sequence as the substrate of interest, indicates a degree of selectivity for caspase-3. This suggests that the this compound substrate may also exhibit a preference for caspase-3 over other caspases. However, it is crucial to note that the binding of an inhibitor does not always directly translate to the cleavage efficiency of a substrate.
Comparison with Ac-DEVD-AMC
Ac-DEVD-AMC is a widely utilized fluorogenic substrate for measuring the activity of effector caspases-3 and -7.[1] Caspase-3 and caspase-7 are the primary executioner caspases in the apoptotic pathway, and they share a similar substrate preference for the DEVD sequence.[1] However, Ac-DEVD-AMC is also known to be cleaved by other caspases, including caspase-8 and caspase-10, albeit typically with lower efficiency.
Table 1: Inferred and Known Cross-reactivity of this compound and Ac-DEVD-AMC
| Caspase Target | This compound (Inferred Activity) | Ac-DEVD-AMC (Known Activity) |
| Caspase-3 | Primary Target | High |
| Caspase-7 | Moderate to High | High |
| Caspase-8 | Low to Moderate | Moderate |
| Caspase-9 | Low | Low |
| Caspase-1 | Very Low / Negligible | Low |
| Caspase-2 | Low | Low |
| Caspase-6 | Low to Moderate | Moderate |
| Caspase-10 | Low to Moderate | Moderate |
Note: The activity profile for this compound is inferred based on data from the related inhibitor Ac-DMQD-CHO and general caspase substrate specificity principles. Direct experimental validation is recommended.
Experimental Protocols
To determine the precise cross-reactivity profile of this compound, a standardized in vitro caspase activity assay should be performed.
Key Experiment: In Vitro Caspase Activity Assay
Objective: To quantify the cleavage of this compound by a panel of purified recombinant caspases.
Materials:
-
Purified, active recombinant human caspases (Caspase-1, -2, -3, -6, -7, -8, -9, -10)
-
This compound fluorogenic substrate
-
Ac-DEVD-AMC (as a positive control and benchmark)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for AMC (typically ~380 nm excitation and ~460 nm emission)
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized caspases and substrates in an appropriate solvent (typically DMSO for substrates) to create concentrated stock solutions.
-
Prepare working dilutions of each caspase in Caspase Assay Buffer to a final concentration appropriate for the assay (e.g., 1-10 nM).
-
Prepare a working solution of this compound and Ac-DEVD-AMC in Caspase Assay Buffer. The final concentration in the assay should be optimized, but a starting point of 50 µM is common.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the diluted caspase enzyme. Include wells with buffer only as a no-enzyme control.
-
To initiate the reaction, add the substrate solution to each well.
-
The final reaction volume is typically 100-200 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorometric plate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. The kinetic reading is crucial for determining the initial reaction velocity.
-
-
Data Analysis:
-
For each caspase, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Compare the V₀ for this compound across the different caspases to determine the relative cleavage efficiency and thus, the cross-reactivity.
-
Compare the results for this compound with those obtained for Ac-DEVD-AMC to benchmark its selectivity.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these substrates are used, the following diagrams illustrate the caspase signaling cascade and the experimental workflow for assessing substrate specificity.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways converging on the activation of executioner caspases-3 and -7.
Caption: A flowchart outlining the key steps in performing an in vitro fluorometric assay to determine caspase substrate specificity.
References
Ac-DMQD-AMC specificity compared to other fluorogenic caspase substrates
A Comprehensive Guide to Fluorogenic Caspase Substrates for Apoptosis Research
In the landscape of apoptosis research, the precise measurement of caspase activity is paramount. Fluorogenic substrates are instrumental in this pursuit, offering a sensitive and quantitative means to probe the activation of these key executioner enzymes. This guide provides a comparative analysis of commonly used fluorogenic caspase substrates, with a focus on their specificity and application in experimental settings. While the specific substrate Ac-DMQD-AMC is not widely documented, we will explore the characteristics of well-established substrates to provide a framework for understanding their use and performance.
Understanding Caspase Specificity
Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Activated caspases, in turn, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The substrate specificity of caspases is primarily determined by the four amino acid residues immediately preceding the cleavage site (the P4-P3-P2-P1 positions). This specificity allows for the design of synthetic peptide substrates that are preferentially cleaved by individual caspases. When these peptides are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC), their cleavage results in a measurable increase in fluorescence, providing a readout of caspase activity.
Comparison of Common Fluorogenic Caspase Substrates
| Substrate | Target Caspase(s) | Peptide Sequence | Excitation (nm) | Emission (nm) |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | Asp-Glu-Val-Asp | ~380[1][2] | ~460[1][2] |
| Ac-IETD-AMC | Caspase-8, Granzyme B[3][4] | Ile-Glu-Thr-Asp | ~381-450 | ~451-495 |
| Ac-LEHD-AMC | Caspase-9[5] | Leu-Glu-His-Asp | ~341[5][6] | ~441[5][6] |
Note: The optimal excitation and emission wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used.
Experimental Protocols
The following is a generalized protocol for a caspase activity assay using a fluorogenic substrate in a 96-well plate format. This protocol can be adapted for use with different caspase substrates and cell types.
1. Cell Lysis
-
Induce apoptosis in your cell line of interest using a known stimulus. A negative control of untreated cells should be included.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).
-
Incubate the cell suspension on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay method.
2. Caspase Activity Assay
-
In a 96-well black microplate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add the appropriate fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3 activity) to each well to a final concentration of 50 µM.
-
Include a blank control containing lysis buffer and the substrate but no cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
3. Data Analysis
-
Subtract the fluorescence values of the blank from the values of the experimental samples.
-
The increase in fluorescence intensity is proportional to the caspase activity in the sample.
-
Results can be expressed as relative fluorescence units (RFU) or calibrated to a standard curve of free AMC to determine the specific activity.
Visualizing Apoptotic Signaling and Experimental Workflow
To better understand the context in which these substrates are used, the following diagrams illustrate the caspase signaling cascade and a typical experimental workflow.
Caption: The convergence of extrinsic and intrinsic apoptotic pathways on the executioner caspase-3.
Caption: A generalized workflow for measuring caspase activity using a fluorogenic substrate.
Conclusion
The selection of an appropriate fluorogenic caspase substrate is critical for the accurate assessment of apoptosis. While the specificity of this compound remains to be broadly characterized, the principles of caspase-substrate interaction are well-defined through extensive research on substrates like Ac-DEVD-AMC, Ac-IETD-AMC, and Ac-LEHD-AMC. By understanding the target specificity, optimal excitation/emission spectra, and the underlying experimental protocols, researchers can effectively utilize these powerful tools to unravel the complexities of programmed cell death.
References
A Comparative Guide to Ac-DMQD-AMC and Alternative Caspase-3 Assays for Apoptosis Research
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of caspase-3 activity is a cornerstone of apoptosis research. This guide provides a comprehensive comparison of the Ac-DMQD-AMC assay with established and alternative methods, focusing on their reproducibility, reliability, and practical application. Experimental data and detailed protocols are presented to aid in the selection of the most suitable assay for your research needs.
The executioner caspase-3 plays a critical role in the apoptotic cascade, making its activity a key indicator of programmed cell death. The most common methods for measuring caspase-3 activity involve the use of synthetic substrates that are cleaved by the active enzyme to produce a detectable signal. This guide will focus on the fluorogenic substrate this compound and compare it with the widely used Ac-DEVD-AMC, a colorimetric alternative, and a FRET-based approach.
Comparison of Caspase-3 Assay Performance
The selection of a caspase-3 assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the availability of specialized equipment. The following table summarizes the key performance characteristics of different caspase-3 assays.
| Assay Type | Substrate | Detection Method | Throughput | Key Advantages | Key Disadvantages |
| Fluorogenic | This compound | Fluorescence (Ex/Em ~380/460 nm) | High | Potentially higher specificity (less characterized) | Limited commercial availability and public data |
| Fluorogenic | Ac-DEVD-AMC | Fluorescence (Ex/Em ~380/420-460 nm)[1][2] | High | High sensitivity, well-established protocols[1][3][4] | Potential cross-reactivity with caspase-7[1] |
| Colorimetric | Ac-DEVD-pNA | Absorbance (405 nm)[5] | Medium-High | Simple, requires standard plate reader | Lower sensitivity than fluorometric assays |
| FRET-based | Genetically encoded or peptide-based reporters | Fluorescence (ratiometric or lifetime imaging)[6][7] | Low-Medium | Live-cell imaging, single-cell resolution[6] | Requires transfection, specialized imaging equipment[6] |
Signaling Pathway of Caspase-3 Activation
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by extrinsic and intrinsic stimuli, respectively. These initiator caspases then cleave and activate executioner caspases, primarily caspase-3. Active caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Caspase-3 activation pathway.
Experimental Workflow for Fluorogenic Caspase-3 Assays
The general workflow for fluorogenic caspase-3 assays, such as those using this compound or Ac-DEVD-AMC, is depicted below. The process involves cell lysis, incubation with the fluorogenic substrate, and subsequent measurement of the fluorescent signal.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Commercial Caspase-3/7 Assay Kits: An Objective Comparison for Researchers
For researchers in the fields of apoptosis, cancer biology, and drug discovery, the accurate measurement of caspase-3 and caspase-7 activity is paramount. As key executioner caspases in the apoptotic pathway, their activity serves as a reliable indicator of programmed cell death. A variety of commercial assay kits are available to quantify this activity, with the majority utilizing the fluorogenic substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). This guide provides a head-to-head comparison of prominent commercial Ac-DEVD-AMC based caspase-3/7 assay kits, offering supporting data and detailed protocols to aid researchers in selecting the most suitable kit for their experimental needs.
The Central Role of Caspase-3 in Apoptosis
Caspase-3 is a critical effector caspase that, once activated by initiator caspases such as caspase-8 or caspase-9, proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of procaspase-3 into its active form is a key event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Performance Comparison of Commercial Ac-DEVD-AMC Assay Kits
The following tables summarize the key features and performance metrics of several widely used commercial Ac-DEVD-AMC based caspase-3/7 assay kits. It is important to note that direct, independent head-to-head comparative studies are limited. The data presented here is compiled from the manufacturers' product datasheets and available technical resources. Researchers are encouraged to consult the product-specific literature for the most detailed information.
Table 1: General Features of Commercial Caspase-3/7 Assay Kits
| Feature | Cell Signaling Technology | AnaSpec (Kaneka Eurogentec) | BD Biosciences | Sigma-Aldrich (Merck) | Promega | Abcam |
| Kit Name | Caspase-3 Activity Assay Kit #5723[1][2] | SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit[3][4] | BD Pharmingen™ Caspase-3 Assay Kit[5] | Caspase 3 Assay Kit, Fluorimetric (CASP3F)[6] | Caspase-Glo® 3/7 Assay[7][8][9] | Caspase-3 Assay Kit (Fluorometric) (ab39383)[10] |
| Substrate | Ac-DEVD-AMC[1][2] | Ac-DEVD-AMC[3][4] | Ac-DEVD-AMC[5] | Ac-DEVD-AMC | DEVD-aminoluciferin[7][8] | DEVD-AFC[10] |
| Detection Method | Fluorometric | Fluorometric | Fluorometric | Fluorometric | Luminescent | Fluorometric |
| Excitation (nm) | 380[1][2] | 354[3][4] | 380[5] | 360 | N/A | 400[10] |
| Emission (nm) | 420-460[1][2] | 442[3][4] | 420-460[5] | 460 | N/A | 505[10] |
| Inhibitor Included | Not specified | Ac-DEVD-CHO[3] | Ac-DEVD-CHO[5] | Ac-DEVD-CHO | Not specified | Not specified |
| Assay Format | 96-well plate | 96/384-well plate[3] | 96-well plate / cuvette[5] | 96-well plate / cuvette | 96/384-well plate[8] | 96-well plate[10] |
Table 2: Performance Characteristics of Commercial Caspase-3/7 Assay Kits
| Performance Metric | Cell Signaling Technology | AnaSpec (Kaneka Eurogentec) | BD Biosciences | Sigma-Aldrich (Merck) | Promega | Abcam |
| Sensitivity (LOD) | 0.5 - 2 x 10^5 cells/well recommended[2] | Not specified | Not specified | Not specified | Excellent sensitivity, detects low picomolar units of purified caspase[11] | Not specified |
| Z'-Factor | Not specified | Not specified | Not specified | Not specified | Excellent Z'-factor values reported[11][12] | Not specified |
| Known Cross-Reactivity | Detects caspase-7 activity[2] | Detects caspase-7 activity[3][4] | Not specified | Not specified | Detects caspase-7 activity[8] | Detects caspase-7 activity[10] |
| Reported IC50 for Ac-DEVD-CHO | Not specified | Not specified | Not specified | Not specified | Not applicable | Not specified |
Note: Quantitative performance data such as Limit of Detection (LOD) and Z'-factor are not consistently provided in a standardized format across all manufacturers, making direct numerical comparison challenging. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
Experimental Protocols: A Generalized Workflow
While specific protocols vary between manufacturers, the general workflow for a fluorometric caspase-3/7 activity assay using a 96-well plate format is as follows:
Detailed General Protocol:
-
Cell Preparation: Seed cells in a 96-well plate at a desired density and treat with the compound of interest to induce apoptosis. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit. This step is crucial for releasing the intracellular caspase enzymes. Incubation times and conditions for lysis may vary.
-
Substrate Addition: Add the Ac-DEVD-AMC substrate solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 will cleave the Ac-DEVD-AMC substrate, releasing the fluorescent AMC group.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the excitation and emission wavelengths recommended by the manufacturer (e.g., excitation ~380 nm, emission ~440 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the fluorescence readings of the treated samples to the untreated controls to determine the fold-increase in caspase activity.
Conclusion and Recommendations
The selection of a commercial caspase-3/7 assay kit should be guided by the specific requirements of the experiment, including the desired sensitivity, throughput, and available equipment. While all the compared kits utilize the well-established Ac-DEVD-AMC substrate (or a derivative for the luminescent assay), there are variations in their formulation, detection method, and the inclusion of control reagents.
-
For High-Throughput Screening (HTS): The luminescent Promega Caspase-Glo® 3/7 Assay is an excellent choice due to its reported high sensitivity, excellent Z'-factor values, and simple "add-mix-measure" protocol, which is well-suited for automation.[7][8][9][11][12]
-
For Standard Fluorometric Assays: Kits from Cell Signaling Technology , AnaSpec , BD Biosciences , and Sigma-Aldrich are all reliable options. The choice between them may depend on factors such as laboratory budget, existing familiarity with a particular brand, and the specific protocol details that best fit the experimental setup.
-
Inhibitor Controls: The inclusion of the Ac-DEVD-CHO inhibitor in the kits from AnaSpec , BD Biosciences , and Sigma-Aldrich is a valuable feature for confirming the specificity of the measured caspase activity.[3][5]
Ultimately, for critical applications, it is advisable for researchers to perform a small-scale pilot experiment to validate the chosen kit with their specific cell type and experimental conditions before embarking on large-scale studies. This will ensure the generation of robust and reliable data for advancing their research in the intricate field of apoptosis.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. anaspec.com [anaspec.com]
- 4. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 11. fishersci.com [fishersci.com]
- 12. citeab.com [citeab.com]
Navigating the Nuances of Caspase-3 Activity: A Comparative Guide to Ac-DMQD-AMC and Its Alternatives
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide comparing the widely used fluorogenic caspase-3 substrate, Ac-DMQD-AMC, with its alternatives. This guide addresses the critical need for objective performance data to aid in the selection of the most appropriate tools for apoptosis research. By presenting quantitative data, detailed experimental protocols, and an analysis of limitations in specific cell types and conditions, this publication serves as an essential resource for scientists studying programmed cell death.
Unveiling the Activity of a Key Apoptotic Executioner
The accurate measurement of caspase-3 activity is paramount in the study of apoptosis and the development of novel therapeutics targeting this pathway. This compound (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate designed to be cleaved by caspase-3. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a quantifiable readout of enzyme activity. While useful, the performance and limitations of this compound, particularly in comparison to other available methods, have not been exhaustively detailed in a single, accessible resource. This guide aims to fill that gap.
Performance Comparison: this compound vs. Ac-DEVD-AMC
A central focus of this guide is the comparison between this compound and its closely related and more commonly utilized analog, Ac-DEVD-AMC (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin). While both substrates target caspase-3, their kinetic profiles and specificities exhibit notable differences.
A structural and kinetic analysis of the corresponding aldehyde inhibitors (Ac-DMQD-CHO and Ac-DEVD-CHO) reveals that the interaction of the DMQD sequence with the caspase-3 active site is weaker than that of the DEVD sequence.[1] This is reflected in their respective inhibition constants (Ki) for caspase-3, with Ac-DEVD-CHO demonstrating a stronger interaction.[1] Consequently, Ac-DEVD-AMC is generally considered a more efficient substrate for caspase-3, a fact supported by its lower Michaelis constant (Km) of approximately 10 µM.[2][3]
| Substrate | Target Caspases | Reported Km for Caspase-3 | Key Distinctions |
| This compound | Primarily Caspase-3 | Data not widely available, but suggested to be less efficient than Ac-DEVD-AMC. | The P2 Gln and P3 Met are less optimal for the caspase-3 binding pocket compared to the Val and Glu in DEVD.[1] |
| Ac-DEVD-AMC | Caspase-3 and Caspase-7 | ~10 µM[2][3] | Considered a highly specific and efficient substrate for executioner caspases.[2] |
It is crucial to note that both this compound and Ac-DEVD-AMC are also cleaved by caspase-7, another executioner caspase with a similar substrate preference to caspase-3.[4][5] This cross-reactivity is a significant consideration when interpreting results and should be acknowledged in experimental design.
Limitations of this compound in Specific Cell Types and Conditions
The utility of this compound and other AMC-based substrates is subject to several limitations, which can be particularly pronounced in certain experimental contexts.
Cell Permeability: A primary limitation of this compound is its lack of cell permeability. This restricts its application to in vitro assays using cell lysates, as it cannot be used to measure caspase-3 activity in intact, living cells.[6][7]
Cell-Type Specific Interferences:
-
Cancer Cells: Many cancer cell lines exhibit high rates of metabolic activity and autofluorescence, which can interfere with the detection of the AMC signal and lead to high background and a reduced signal-to-noise ratio.
-
Neurons: Neuronal cells can present unique challenges due to the presence of endogenous compounds that may fluoresce at similar wavelengths to AMC or possess intrinsic quenching properties.
General Assay Conditions:
-
High Background Fluorescence: Spontaneous degradation of the substrate or the presence of interfering compounds in the cell lysate or assay buffer can lead to high blank readings.[7]
-
Off-Target Protease Activity: While designed for caspase-3, other proteases present in the cell lysate could potentially cleave the substrate, leading to non-specific signal generation.
-
Limited Dynamic Range: Fluorogenic assays can sometimes suffer from a limited dynamic range, making it difficult to discern subtle differences in caspase activity.
Alternative Methods for Measuring Caspase-3 Activity
To overcome the limitations of this compound, researchers can turn to a variety of alternative methods, each with its own set of advantages and disadvantages.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric Substrates (e.g., Ac-DEVD-pNA) | Cleavage releases a chromophore (p-nitroaniline) that can be measured by absorbance. | Simple, does not require a fluorometer. | Generally less sensitive than fluorometric or luminometric assays. |
| Luminogenic Assays (e.g., Caspase-Glo® 3/7) | Caspase cleavage of a pro-luciferin substrate generates a luminescent signal. | High sensitivity, wide dynamic range, less prone to interference from fluorescent compounds. | Requires a luminometer. |
| FRET-Based Probes | Förster Resonance Energy Transfer probes that change fluorescence upon cleavage by caspases. | Can be designed for live-cell imaging, provides ratiometric measurements. | Can be more complex to design and implement. |
| Western Blotting for Cleaved Caspase-3/PARP | Antibody-based detection of the cleaved (active) form of caspase-3 or its substrate PARP. | Provides direct evidence of caspase-3 activation and cleavage of a physiological substrate. | Semi-quantitative, lower throughput, requires cell lysis. |
| Flow Cytometry with Fluorescent Inhibitors (FLICA) | Uses fluorescently labeled, irreversible caspase inhibitors to detect active caspases in intact cells. | Allows for single-cell analysis and quantification of apoptotic cells. | Potential for non-specific binding and artifacts.[8] |
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates using a Fluorogenic Substrate (General Protocol)
This protocol is a general guideline adaptable for this compound and Ac-DEVD-AMC.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine) and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)[6]
-
Fluorogenic caspase-3 substrate (e.g., this compound or Ac-DEVD-AMC) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[2]
-
Black 96-well microplate
-
Fluorometer with excitation/emission wavelengths of ~360-380 nm and ~440-460 nm, respectively.
Procedure:
-
Cell Treatment: Culture cells to the desired confluence and treat with the apoptosis-inducing agent or vehicle control for the desired time.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and lyse directly in the plate with Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.[6]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant (cytosolic fraction).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a black 96-well plate, add a standardized amount of protein from each cell lysate to each well.
-
Add Assay Buffer to each well to bring the volume to the desired final volume.
-
Add the fluorogenic substrate to a final concentration of 20-50 µM.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Normalize the activity to the protein concentration (RFU/min/µg protein).
-
Compare the caspase activity in treated samples to the control samples.
-
Visualizing the Apoptotic Signaling Pathway and Experimental Workflow
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of Caspase-3.
Caption: Experimental workflow for the fluorometric measurement of caspase-3 activity in cell lysates using this compound.
References
- 1. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ac-DMQD-AMC: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential information on the proper disposal procedures for Ac-DMQD-AMC, a fluorogenic substrate for caspase-3, designed to assist drug development professionals in maintaining a safe and compliant laboratory environment.
Chemical and Safety Data Overview
| Property | Information |
| Synonyms | Ac-Asp-Met-Gln-Asp-AMC |
| Appearance | Solid |
| Primary Hazard | To our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| First Aid | - After inhalation: Move to fresh air. - After skin contact: Wash off with soap and plenty of water. - After eye contact: Rinse thoroughly with plenty of water. - After swallowing: Rinse mouth with water. |
Experimental Workflow for Caspase-3 Assay using this compound
Understanding the experimental context is crucial for proper waste management. A typical workflow for a caspase-3 assay involving this compound is as follows:
Caption: Workflow of a typical caspase-3 assay using this compound.
Disposal Procedures
Proper disposal of this compound and associated waste is critical. The following procedures are based on general guidelines for non-hazardous laboratory chemicals. Crucially, researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.
Unused or Expired this compound (Solid)
-
Consult EHS Guidelines: Before disposal, review your institution's policies for non-hazardous chemical waste.
-
Labeling: Ensure the container is clearly labeled with the full chemical name.
-
Packaging: Keep the compound in its original, sealed container.
-
Disposal Request: Submit a chemical waste pickup request through your institution's EHS department. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your EHS office.
Liquid Waste from Experiments
Liquid waste generated from caspase-3 assays will contain this compound, its cleavage product 7-amino-4-methylcoumarin (AMC), cell lysates, and buffer components.
-
Collection: Collect all aqueous waste from the experiment in a clearly labeled, leak-proof container. The label should include "Aqueous waste with this compound and cell lysate."
-
Neutralization (if applicable): While this compound solutions are generally neutral, if other hazardous chemicals were used in the experiment, follow appropriate neutralization procedures as per your EHS guidelines.
-
Disposal:
-
Sanitary Sewer: Some institutions may permit the disposal of small quantities of non-hazardous aqueous waste down the sanitary sewer, followed by flushing with copious amounts of water. However, this requires prior approval from your EHS department.
-
Chemical Waste: If drain disposal is not permitted, or if the waste contains other hazardous materials, it must be collected and disposed of as chemical waste through your institution's EHS program.
-
Contaminated Labware
Disposable labware, such as pipette tips, microplates, and tubes, that have come into contact with this compound should be disposed of as follows:
-
Segregation: Collect all contaminated solid waste in a designated, labeled biohazard bag or solid waste container.
-
Disposal: Dispose of the waste according to your institution's guidelines for chemically contaminated solid waste or biohazardous waste, depending on the nature of the cells used.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By following these guidelines and, most importantly, adhering to your institution's specific EHS protocols, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
